molecular formula C11H12N4O3S B13850195 Sulfamonomethoxine-13C6

Sulfamonomethoxine-13C6

Cat. No.: B13850195
M. Wt: 286.26 g/mol
InChI Key: WMPXPUYPYQKQCX-AHBHZWPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamonomethoxine-13C6 is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 286.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

286.26 g/mol

IUPAC Name

4-amino-N-(6-methoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,8+1,9+1

InChI Key

WMPXPUYPYQKQCX-AHBHZWPESA-N

Isomeric SMILES

COC1=NC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfamonomethoxine-13C6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sulfamonomethoxine-13C6, a stable isotope-labeled derivative of the sulfonamide antibiotic, Sulfamonomethoxine. The guide details its chemical properties, mechanism of action, and primary applications in research, particularly its role as an internal standard in quantitative mass spectrometry-based assays. Detailed experimental protocols for its use in veterinary drug residue analysis and pharmacokinetic studies are provided, along with visualizations of the pertinent biochemical pathway and analytical workflows. This document serves as a critical resource for scientists employing this compound in their research endeavors.

Introduction to Sulfamonomethoxine and its Labeled Analog

Sulfamonomethoxine is a long-acting sulfonamide antibiotic utilized in veterinary medicine to treat and prevent bacterial infections.[1] Like other sulfonamides, it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By blocking this pathway, Sulfamonomethoxine effectively halts bacterial growth and replication.[2]

The increasing need for accurate and precise quantification of sulfamonomethoxine residues in food products of animal origin and in biological matrices for pharmacokinetic studies has led to the development of stable isotope-labeled internal standards. This compound, in which six carbon atoms in the phenyl ring are replaced with the heavy isotope ¹³C, is a premier internal standard for mass spectrometry-based analytical methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling robust correction for matrix effects and variations in analytical performance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Sulfamonomethoxine and its 13C6-labeled analog is presented below.

PropertySulfamonomethoxineThis compound
Molecular Formula C₁₁H₁₂N₄O₃SC₅¹³C₆H₁₂N₄O₃S
Molecular Weight 280.30 g/mol 286.26 g/mol
Monoisotopic Mass 280.0630 g/mol 286.0831 g/mol
CAS Number 1220-83-31416768-32-5
Appearance White to off-white crystalline powderSolid
Isotopic Purity Not ApplicableTypically ≥98%

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine exerts its bacteriostatic effect by interfering with the de novo synthesis of folic acid in susceptible bacteria. Folic acid is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, making it essential for DNA replication and cell division.

The key steps in the pathway and the point of inhibition by Sulfamonomethoxine are as follows:

  • Bacteria synthesize dihydropteroate from para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).

  • Due to its structural similarity to PABA, Sulfamonomethoxine acts as a competitive inhibitor of DHPS, preventing the synthesis of dihydropteroate.

  • The subsequent lack of dihydrofolate and tetrahydrofolate disrupts the synthesis of essential building blocks for bacterial proliferation.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS SMM Sulfamonomethoxine SMM->DHPS Inhibits DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides

Figure 1: Simplified signaling pathway of bacterial folic acid synthesis and its inhibition by Sulfamonomethoxine.

Use of this compound in Research

The primary application of this compound is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical in two main areas of research:

  • Veterinary Drug Residue Analysis: Regulatory bodies worldwide have set maximum residue limits (MRLs) for veterinary drugs in food products to ensure consumer safety. This compound is used to accurately quantify the levels of Sulfamonomethoxine in various matrices such as milk, meat, and honey.

  • Pharmacokinetic Studies: In drug development and veterinary medicine, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial. This compound enables the precise measurement of Sulfamonomethoxine concentrations in biological fluids like plasma and tissues over time, allowing for the determination of key pharmacokinetic parameters.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in research.

General Workflow for Sample Analysis

The general workflow for the quantitative analysis of Sulfamonomethoxine using this compound as an internal standard is depicted below.

Sample_Analysis_Workflow start Start: Sample Collection (e.g., plasma, tissue, milk) spike Spike with This compound (Internal Standard) start->spike extraction Sample Preparation (e.g., Protein Precipitation, SPE) spike->extraction evaporation Evaporation and Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms quantification Data Processing and Quantification lcms->quantification end End: Report Results quantification->end

Figure 2: General experimental workflow for the quantification of Sulfamonomethoxine using a labeled internal standard.

Protocol 1: Analysis of Sulfamonomethoxine in Plasma (Pharmacokinetic Studies)

This protocol describes a method for the quantitative determination of Sulfamonomethoxine in plasma samples using protein precipitation.

Materials and Reagents:

  • Sulfamonomethoxine analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma

Procedure:

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

  • Extraction and Reconstitution:

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Use a C18 analytical column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor the appropriate precursor-to-product ion transitions (MRM) for both Sulfamonomethoxine and this compound.

Protocol 2: Analysis of Sulfamonomethoxine in Animal Tissue (Residue Analysis)

This protocol outlines a method for the extraction and quantification of Sulfamonomethoxine from animal tissue using solid-phase extraction (SPE).

Materials and Reagents:

  • Sulfamonomethoxine analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • SPE cartridges (e.g., Oasis HLB)

Procedure:

  • Sample Homogenization and Extraction:

    • Weigh 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Vortex for 2 minutes and shake vigorously for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with a suitable solvent, such as methanol containing a small percentage of ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Proceed with LC-MS/MS analysis as described in Protocol 1.

Data Presentation

Mass Spectrometry Parameters

The following table provides typical mass spectrometry parameters for the analysis of Sulfamonomethoxine and its 13C6-labeled internal standard. These parameters should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfamonomethoxine281.1156.0108.0
This compound 287.1 162.0 114.0
Pharmacokinetic Parameters

The use of this compound allows for the accurate determination of key pharmacokinetic parameters of the unlabeled drug. An example of such data from a study in rabbits is presented below.

ParameterValueUnit
Cmax (Maximum Concentration) 114.06µg/mL
Tmax (Time to Cmax) 0.12h
t½ (Elimination Half-life) 1.99h
AUC (Area Under the Curve) 340.42µg·h/mL

Note: These values are illustrative and will vary depending on the animal model, dose, and route of administration.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Sulfamonomethoxine. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for reliable veterinary drug residue monitoring and for conducting robust pharmacokinetic studies. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a research setting.

References

An In-Depth Technical Guide to Sulfamonomethoxine-13C6: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfamonomethoxine-13C6, a stable isotope-labeled derivative of the sulfonamide antibiotic Sulfamonomethoxine. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it elucidates its mechanism of action through a detailed signaling pathway diagram, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Physical Properties

This compound is an isotopically labeled form of Sulfamonomethoxine where six carbon atoms on the phenyl ring have been replaced with the stable isotope, carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Chemical Identifiers of this compound and Sulfamonomethoxine

IdentifierThis compoundSulfamonomethoxine
IUPAC Name 4-amino-N-(6-methoxypyrimidin-4-yl)benzene-1,2,3,4,5,6-13C6-sulfonamide4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide[1]
CAS Number 1416768-32-51220-83-3[2][3][4]
Molecular Formula C5¹³C6H12N4O3SC11H12N4O3S
Molecular Weight 286.26 g/mol 280.30 g/mol

Table 2: Physicochemical Properties of Sulfamonomethoxine

PropertyValueSource
Melting Point 203-206 °C
Boiling Point 513.2 °C
Solubility Soluble in acetone and methanol (10 mg/mL). Slightly soluble in ethanol. Very slightly soluble in diethyl ether. Practically insoluble in water. Soluble in dilute hydrochloric acid and sodium hydroxide solutions.
Appearance White to pale yellow crystalline powder.

Note: The physical properties of this compound are expected to be very similar to those of the unlabeled compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine, like other sulfonamide antibiotics, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, Sulfamonomethoxine effectively halts bacterial growth and replication.

Folic_Acid_Synthesis_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroate Dihydropteroic Acid DHFS Dihydrofolate Synthetase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon transfer DHPS->Dihydropteroate Synthesis DHFS->Dihydrofolate DHFR->Tetrahydrofolate Sulfamonomethoxine Sulfamonomethoxine Sulfamonomethoxine->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by Sulfamonomethoxine.

Experimental Protocols

Synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine

A detailed, multi-step synthesis for producing [phenyl-ring-¹³C]-labeled Sulfamonomethoxine has been described. The general workflow involves the initial acetylation of uniformly ¹³C-labeled aniline, followed by chlorosulfonation, and subsequent condensation with 4-amino-6-methoxypyrimidine. The final step involves hydrolysis to yield the desired product.

Synthesis_Workflow cluster_synthesis Synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine Aniline_13C6 [U-13C6]-Aniline Acetylation Acetylation (Acetic anhydride, K2CO3) Aniline_13C6->Acetylation Acetanilide_13C6 [U-13C6]-N-Phenylacetamide Acetylation->Acetanilide_13C6 Chlorosulfonation Chlorosulfonation (Chlorosulfonic acid) Acetanilide_13C6->Chlorosulfonation Sulfonyl_chloride_13C6 [U-13C6]-4-Acetamidobenzenesulfonyl chloride Chlorosulfonation->Sulfonyl_chloride_13C6 Condensation Condensation with 4-Amino-6-methoxypyrimidine Sulfonyl_chloride_13C6->Condensation Protected_SMM_13C6 [U-13C6]-N-[4-(acetylamino)phenyl]sulfonyl- N-(6-methoxypyrimidin-4-yl)amine Condensation->Protected_SMM_13C6 Hydrolysis Hydrolysis (NaOH, then HCl) Protected_SMM_13C6->Hydrolysis SMM_13C6 [phenyl-ring-13C6]-Sulfamonomethoxine Hydrolysis->SMM_13C6 Purification Purification (Crystallization) SMM_13C6->Purification

Caption: General workflow for the synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine.

A detailed protocol can be adapted from the published synthesis of related labeled sulfonamides. The key steps are:

  • Acetylation of [U-13C6]-Aniline: [U-13C6]-Aniline is reacted with acetic anhydride in the presence of a base such as potassium carbonate to yield [U-13C6]-N-phenylacetamide.

  • Chlorosulfonation: The resulting acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position of the phenyl ring.

  • Condensation: The [U-13C6]-4-acetamidobenzenesulfonyl chloride is then condensed with 4-amino-6-methoxypyrimidine in a suitable solvent.

  • Hydrolysis: The acetyl protecting group is removed by hydrolysis with sodium hydroxide, followed by neutralization with hydrochloric acid to precipitate the final product, [phenyl-ring-13C6]-Sulfamonomethoxine.

  • Purification: The product is purified by recrystallization to achieve high purity.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of Sulfamonomethoxine in various matrices is reverse-phase HPLC. The following is a general protocol that can be adapted for the analysis of this compound.

Table 3: Example HPLC Parameters for Sulfamonomethoxine Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry (for 13C6 variant)
Injection Volume 10-20 µL
Column Temperature 40 °C

Sample Preparation:

For biological matrices, a protein precipitation step with a solvent like acetonitrile or methanol is typically employed, followed by centrifugation and filtration of the supernatant before injection.

Spectroscopic Data

While a specific Certificate of Analysis with detailed spectra for this compound is not publicly available, the expected spectral characteristics can be inferred from the unlabeled compound and the nature of isotopic labeling.

Table 4: Expected Spectroscopic Features of this compound

TechniqueExpected Features
¹H NMR The spectrum will be very similar to that of unlabeled Sulfamonomethoxine, with signals corresponding to the methoxy group, the pyrimidine ring protons, and the amine protons. The aromatic signals from the phenyl ring will be absent due to the ¹³C labeling.
¹³C NMR The spectrum will show signals for all carbon atoms. The six carbon atoms of the phenyl ring will be observed and may exhibit splitting due to ¹³C-¹³C coupling. The chemical shifts will be very similar to the unlabeled compound. PubChem provides a reference ¹³C NMR spectrum for Sulfamonomethoxine.
Mass Spectrometry The molecular ion peak ([M+H]⁺) will be observed at m/z 287.08, which is 6 mass units higher than that of the unlabeled Sulfamonomethoxine (m/z 281.08). The fragmentation pattern is expected to be similar to the unlabeled compound, with the fragments containing the phenyl ring showing a +6 Da mass shift.

Applications in Research and Development

This compound is a valuable tool for a variety of research applications, primarily due to its utility as an internal standard.

  • Pharmacokinetic Studies: It enables accurate quantification of Sulfamonomethoxine in biological samples (plasma, urine, tissues) during absorption, distribution, metabolism, and excretion (ADME) studies.

  • Metabolite Identification: Its known mass shift helps in distinguishing drug metabolites from endogenous matrix components in mass spectrometry-based metabolomics studies.

  • Environmental Monitoring: It can be used as a spike-in standard for the accurate and precise quantification of Sulfamonomethoxine residues in environmental samples such as soil and water.

  • Food Safety Analysis: It serves as an internal standard in methods for determining Sulfamonomethoxine residues in food products of animal origin.

Conclusion

This compound is an essential analytical tool for researchers and scientists working with the antibiotic Sulfamonomethoxine. Its well-defined chemical structure and properties, coupled with established synthetic and analytical methods, make it an indispensable internal standard for accurate quantification in complex matrices. The understanding of its mechanism of action further aids in the interpretation of its biological effects in various experimental settings. This guide provides the core technical information required for the effective utilization of this compound in drug development and related scientific disciplines.

References

Sulfamonomethoxine-13C6: A Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Sulfamonomethoxine-13C6. It is designed to be a vital resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. This guide details the critical quality attributes, analytical methodologies, and data interpretation necessary for the accurate application of this compound in research and development.

General Specifications

This compound is a stable isotope-labeled version of the sulfonamide antibiotic Sulfamonomethoxine. The incorporation of six carbon-13 atoms into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

PropertySpecification
Chemical Name 4-amino-N-(6-methoxypyrimidin-4-yl)benzene-13C6-sulfonamide
Molecular Formula C513C6H12N4O3S
Molecular Weight 286.26 g/mol
CAS Number 1416768-32-5 (May vary by manufacturer)
Appearance White to off-white solid
Storage Conditions 2-8°C, protected from light

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a crucial document that provides detailed information about the quality and purity of a specific batch of this compound. While the exact format may vary between suppliers, a comprehensive CoA will typically include the following analytical data.

AnalysisTypical SpecificationPurpose
Chemical Purity (HPLC) ≥98%To determine the percentage of the desired compound and to identify and quantify any impurities.
Isotopic Enrichment ≥99 atom % 13CTo confirm the percentage of molecules that are labeled with the stable isotope. This is critical for its function as an internal standard.
Identity (1H NMR, 13C NMR) Conforms to structureTo confirm the chemical structure of the compound and the position of the isotopic labels.
Identity (Mass Spec) Conforms to structureTo confirm the molecular weight of the labeled compound and to provide information on its fragmentation pattern.
Residual Solvents Meets USP <467> limitsTo ensure that the amount of any remaining solvents from the synthesis process is below the accepted safety limits for pharmaceutical use.
Water Content (Karl Fischer) Report valueTo determine the amount of water present in the material, which can affect the accuracy of weighing and solution preparation.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound. The following sections outline typical experimental protocols for key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate this compound from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the area of all peaks is used to calculate the chemical purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the identity and determining the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan from m/z 100-500.

  • Data Analysis: The mass spectrum will show a peak corresponding to the [M+H]+ ion of this compound (expected m/z ~287.08). The isotopic distribution of this peak is analyzed to determine the isotopic enrichment. The absence of a significant peak at the m/z of the unlabeled compound (expected m/z ~281.06) confirms high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and confirms the positions of the 13C labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1H NMR: To confirm the proton environment of the molecule. The spectrum should be consistent with the structure of Sulfamonomethoxine.

    • 13C NMR: To directly observe the carbon-13 signals. The spectrum will show enhanced signals for the six labeled carbon atoms in the phenyl ring.

Visualizing Key Processes

To further clarify the logical relationships and workflows involved in the analysis of this compound, the following diagrams are provided.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Certification Start Receive Sample Prep Prepare Analytical Sample Start->Prep HPLC HPLC (Purity) Prep->HPLC MS Mass Spec (Identity & Isotopic Enrichment) Prep->MS NMR NMR (Structure) Prep->NMR Review Review & Analyze Data HPLC->Review MS->Review NMR->Review CoA Generate Certificate of Analysis Review->CoA Release Release Batch CoA->Release

Caption: Quality control workflow for this compound analysis.

Signaling_Pathway cluster_Sulfamonomethoxine Sulfamonomethoxine Action cluster_Isotope_Application Isotopic Labeling Application PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Inhibited by Sulfamonomethoxine SMM_13C6 This compound (Internal Standard) LCMS LC-MS/MS Analysis SMM_13C6->LCMS Sample Biological Sample Containing Unlabeled Sulfamonomethoxine Sample->LCMS Quant Accurate Quantification LCMS->Quant

Caption: Sulfamonomethoxine's mechanism and its 13C6-labeled application.

Technical Guide to Commercially Available Sulfamonomethoxine-¹³C₆ Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Sulfamonomethoxine-¹³C₆ standards, their applications, and relevant experimental methodologies. Sulfamonomethoxine-¹³C₆ is a stable isotope-labeled internal standard essential for the accurate quantification of the sulfonamide antibiotic sulfamonomethoxine in various matrices. Its use in analytical methods, particularly those employing mass spectrometry, is critical for mitigating matrix effects and ensuring data reliability in research, drug development, and food safety applications.

Commercially Available Sulfamonomethoxine-¹³C₆ Standards

A range of Sulfamonomethoxine-¹³C₆ standards are available from various suppliers, offered in both neat (solid) and solution forms. The choice of standard will depend on the specific requirements of the analytical method and laboratory workflow. The following tables summarize the key quantitative data for commercially available standards.

Table 1: Sulfamonomethoxine-¹³C₆ Neat Standards

SupplierCatalog NumberCAS NumberPurityIsotopic Enrichment
Alfa ChemistryACMA000657461416768-32-5≥98%99% ¹³C
TLC Pharmaceutical StandardsS-2490021416768-32-5--
International Laboratory USA4873359---
BLDpharmBD013106121416768-32-5--
PharmaffiliatesPA STI 0892281416768-32-5--

Table 2: Sulfamonomethoxine-¹³C₆ Solution Standards

SupplierCatalog NumberConcentrationSolventCAS Number
A ChemtekMSK4040C6-1000M1000µg/mLMethanol1416768-32-5

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine, like other sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial in the bacterial folic acid (tetrahydrofolate) synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate.[3][4] By mimicking the structure of PABA, sulfamonomethoxine binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are required for DNA replication and bacterial cell division. Mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid but obtain it from their diet.

Sulfamonomethoxine_Mechanism_of_Action cluster_bacterial_cell Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Folic Acid) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotides (DNA/RNA Synthesis) Tetrahydrofolate->Nucleotides Essential for Sulfamonomethoxine Sulfamonomethoxine Sulfamonomethoxine->DHPS Competitive Inhibition

Sulfamonomethoxine competitively inhibits dihydropteroate synthase (DHPS) in bacteria.

Experimental Protocols

The use of Sulfamonomethoxine-¹³C₆ as an internal standard is crucial for accurate quantification in complex matrices by correcting for analyte loss during sample preparation and variations in instrument response. While specific protocols should be optimized for each matrix and analytical instrumentation, the following provides a general workflow for the determination of sulfamonomethoxine using its ¹³C₆-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (General Workflow for Animal Tissue)

A common approach for extracting sulfonamides from tissue involves protein precipitation followed by solid-phase extraction (SPE) for cleanup.

Sample_Preparation_Workflow start Homogenized Tissue Sample spike Spike with Sulfamonomethoxine-¹³C₆ Internal Standard start->spike extract Add Acetonitrile, Vortex, and Sonicate spike->extract centrifuge1 Centrifuge to Separate Supernatant extract->centrifuge1 cleanup Solid-Phase Extraction (SPE) Cleanup of Supernatant centrifuge1->cleanup evaporate Evaporate to Dryness cleanup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Method_Validation_Workflow cluster_validation_params Validation Parameters start Define Method Requirements dev Method Development and Optimization start->dev pre_val Pre-Validation Assessment dev->pre_val val Formal Method Validation pre_val->val doc Documentation and SOP Generation val->doc spec Specificity val->spec lin Linearity & Range val->lin acc Accuracy val->acc prec Precision (Repeatability & Reproducibility) val->prec lod Limit of Detection (LOD) val->lod loq Limit of Quantitation (LOQ) val->loq stab Stability val->stab end Routine Application doc->end

References

An In-Depth Technical Guide to the Mechanism of Action of Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamonomethoxine is a synthetic sulfonamide antibiotic that has been a cornerstone in veterinary medicine for the treatment of a wide array of bacterial infections.[1] Its efficacy stems from a well-characterized mechanism of action: the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2] This targeted action provides a bacteriostatic effect, halting bacterial growth and replication.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of sulfamonomethoxine, including its interaction with DHPS, the basis of its selective toxicity, and mechanisms of bacterial resistance. Furthermore, it presents quantitative data on its efficacy, detailed experimental protocols for assessing its inhibitory activity, and key pharmacokinetic parameters.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mode of action of sulfamonomethoxine is the disruption of the de novo synthesis of folic acid (vitamin B9) in bacteria.[3] Bacteria, unlike mammals, cannot uptake folic acid from their environment and are therefore dependent on its endogenous production. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins.

Sulfamonomethoxine exerts its effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a crucial step in the folic acid biosynthetic pathway.

Due to its structural similarity to PABA, sulfamonomethoxine competes for the same active site on the DHPS enzyme. By binding to the enzyme, it prevents the binding of the natural substrate, PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to a depletion of essential metabolites, ultimately inhibiting bacterial growth and division, a process known as bacteriostasis.

The selective toxicity of sulfamonomethoxine and other sulfonamides is attributed to the fact that mammalian cells do not possess the DHPS enzyme and instead obtain folic acid through their diet. This makes the bacterial folic acid synthesis pathway an excellent target for antimicrobial therapy.

Sulfamonomethoxine_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfamonomethoxine Sulfamonomethoxine Sulfamonomethoxine->Inhibition Competitive Inhibition Inhibition->DHPS

Caption: Mechanism of Action of Sulfamonomethoxine.

Quantitative Data on In Vitro Efficacy

The efficacy of sulfamonomethoxine is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for sulfamonomethoxine and other sulfonamides against key veterinary pathogens.

AntibioticBacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Various Sulfonamides Bordetella bronchiseptica0.5 - 8-
Various Sulfonamides Pasteurella multocida2 - 32-
Sulfadimethoxine Pasteurella multocida-76.0% resistant

Experimental Protocol: Continuous Spectrophotometric Assay for DHPS Inhibition

This section details a robust and widely used method for quantifying the inhibitory activity of compounds like sulfamonomethoxine against DHPS.

Assay Principle:

The activity of DHPS is determined using a coupled enzymatic assay. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. The product, dihydropteroate, is then reduced by a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm. Inhibitors of DHPS, like sulfamonomethoxine, will decrease the rate of NADPH consumption.

Materials and Reagents:

  • Enzymes: Recombinant Dihydropteroate Synthase (DHPS) from the organism of interest, Recombinant Dihydrofolate Reductase (DHFR) (as the coupling enzyme).

  • Substrates & Cofactors: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), p-aminobenzoic acid (pABA), NADPH.

  • Inhibitor: Sulfamonomethoxine.

  • Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

  • Instrumentation: UV-Vis microplate reader capable of kinetic measurements at 340 nm with temperature control.

Experimental Workflow:

DHPS_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates) start->prep_reagents prep_inhibitor Prepare Sulfamonomethoxine Serial Dilutions prep_reagents->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add Enzyme Mix (DHPS + DHFR) add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Substrate Mix) pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for DHPS Inhibition Assay.

Detailed Steps (96-well plate format):

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Prepare a fresh enzyme mix containing DHPS and an excess of DHFR in the assay buffer. The final concentration of DHPS will depend on its specific activity, while DHFR should be in sufficient excess to ensure the reduction of dihydropteroate is not rate-limiting.

    • Prepare a fresh substrate mix containing pABA and NADPH in the assay buffer.

    • Prepare a high-concentration stock of sulfamonomethoxine (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Procedure:

    • Add a small volume (e.g., 2 µL) of the sulfamonomethoxine serial dilutions to the appropriate wells of the 96-well plate. For control wells (no inhibition), add the same volume of the solvent.

    • Add the enzyme mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed substrate mix.

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each sulfamonomethoxine concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the sulfamonomethoxine concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanisms of Resistance

The widespread use of sulfonamides has led to the emergence of bacterial resistance. The primary mechanisms of resistance to sulfamonomethoxine and other sulfonamides include:

  • Alteration of the Target Enzyme: Mutations in the chromosomal folP gene, which encodes for DHPS, can lead to a reduced binding affinity of sulfonamides to the enzyme without significantly affecting the binding of the natural substrate, PABA.

  • Acquisition of Resistant DHPS Genes: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry alternative DHPS genes, such as sul1 and sul2. The DHPS enzymes encoded by these genes are inherently resistant to sulfonamides.

  • Increased Production of PABA: Some bacteria can overproduce PABA, which can outcompete the sulfonamide inhibitor for the active site of DHPS.

  • Decreased Drug Permeability/Efflux: Although less common for sulfonamides, some bacteria may develop mechanisms to reduce the intracellular concentration of the drug through decreased permeability of the cell membrane or active efflux pumps.

Sulfonamide_Resistance_Mechanisms cluster_resistance Resistance Mechanisms sulfamonomethoxine Sulfamonomethoxine dhps DHPS Enzyme sulfamonomethoxine->dhps Binds to inhibition Inhibition of Folic Acid Synthesis dhps->inhibition Leads to mutation Target Modification (folP gene mutation) mutation->dhps Alters acquisition Target Bypass (sul1, sul2 genes) acquisition->dhps Replaces overproduction Substrate Overproduction (Increased PABA) overproduction->sulfamonomethoxine Outcompetes

Caption: Bacterial Resistance Mechanisms to Sulfamonomethoxine.

Pharmacokinetic Profile

The pharmacokinetic parameters of sulfamonomethoxine can vary depending on the animal species and the route of administration. The following table summarizes key pharmacokinetic data from studies in various veterinary species.

Animal SpeciesDose and RouteCmax (µg/mL)Tmax (hr)Half-life (t½) (hr)Bioavailability (%)Reference
Rabbits 20 mg/kg (Oral)114.060.121.99 (elimination)-
Rabbits 20 mg/kg (IV)132.72-2.54 (elimination)-
Horses 20 mg/kg (Oral)---~84
Horses 20 mg/kg (IM)---~72
Holstein Cows 10 mg/kg (Oral)-2.75 ± 0.963.91 ± 0.51 (absorption)>85
Shiba Goats Oral-5.6--

Conclusion

Sulfamonomethoxine remains a valuable antimicrobial agent in veterinary medicine due to its targeted and effective mechanism of action against a broad spectrum of bacterial pathogens. Its role as a competitive inhibitor of dihydropteroate synthase in the essential bacterial folic acid synthesis pathway provides a clear rationale for its bacteriostatic effects and selective toxicity. A thorough understanding of its mechanism, coupled with knowledge of resistance patterns and pharmacokinetic properties, is crucial for its responsible and effective use in clinical practice and for guiding future drug development efforts to overcome emerging resistance.

References

The Gold Standard: A Technical Guide to Stable Isotope-Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the pursuit of accuracy and precision is paramount. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, providing an unparalleled level of reliability in bioanalysis, proteomics, metabolomics, and pharmacokinetic studies. This technical guide delves into the core principles, applications, and best practices for the use of SIL-ISs in mass spectrometry, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that forms the basis for the use of SIL-ISs. It involves the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of analysis. This "heavy" standard is chemically identical to the endogenous, "light" analyte of interest, ensuring they behave in a nearly identical manner during sample preparation, chromatography, and ionization.[1] By measuring the ratio of the signal from the native analyte to that of the SIL-IS, accurate quantification can be achieved, as the SIL-IS effectively normalizes for variations in sample handling and instrument response.

The key advantages of employing SIL-ISs in mass spectrometry include:

  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, thus mitigating these effects.[2]

  • Improved Accuracy and Precision: By compensating for variability in extraction recovery, injection volume, and instrument drift, SIL-ISs significantly enhance the accuracy and precision of quantitative assays.[3][4]

  • Increased Robustness of Analytical Methods: The use of SIL-ISs leads to more rugged and reproducible methods, which is critical in regulated environments such as clinical trials and drug development.

Applications Across Diverse Fields

The versatility of SIL-ISs has led to their widespread adoption in numerous scientific disciplines:

  • Quantitative Proteomics: SIL-ISs, in the form of stable isotope-labeled peptides or proteins, are instrumental for the absolute quantification of proteins in complex biological samples.[5] This is crucial for biomarker discovery, validation, and understanding disease mechanisms.

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: In drug development, SIL-ISs are indispensable for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

  • Metabolomics: The use of SIL-ISs allows for the precise quantification of endogenous metabolites, providing insights into metabolic pathways and the effects of disease or drug treatment.

  • Clinical Diagnostics: SIL-ISs are increasingly used in clinical laboratories for the development of highly accurate and reliable diagnostic tests for a wide range of analytes.

Quantitative Data on the Impact of SIL-IS

The superiority of SIL-ISs over other internal standardization methods, such as using structural analogs, is well-documented. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Assay Performance With and Without a Stable Isotope-Labeled Internal Standard for the Quantification of Lapatinib in Human Plasma

ParameterMethod with Non-Isotope-Labeled IS (Zileuton)Method with Stable Isotope-Labeled IS (Lapatinib-d3)
Accuracy (% Bias) in Pooled Plasma Within ±10%Within ±10%
Precision (%CV) in Pooled Plasma < 11%< 11%
Correction for Interindividual Recovery Variability NoYes
Recovery Range in Individual Cancer Patient Plasma 16% - 56% (3.5-fold variation)Corrected for variability

Table 2: Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards for the Quantification of Nε-(carboxymethyl)lysine (CML)

ParameterDeuterated Internal Standard (d4-CML)¹³C-Labeled Internal Standard (¹³C₆-CML)
Chromatographic Co-elution with Analyte Partial separation may occurPerfect co-elution
Intra-day Precision (%CV) 3.5% - 8.2%2.1% - 5.7%
Inter-day Precision (%CV) 5.1% - 9.8%3.8% - 7.2%
Accuracy (% Recovery) 92.5% - 108.3%97.1% - 103.5%
Susceptibility to Isotope Exchange Potential for deuterium-proton exchangeStable, no exchange

Experimental Protocols

The successful implementation of SIL-ISs requires meticulous attention to experimental detail. Below are generalized protocols for common applications.

General Bioanalytical Method Validation Using a SIL-IS

This protocol is based on the principles outlined in the ICH M10 guideline.

  • Stock Solution Preparation: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solution Preparation:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.

    • Prepare at least four levels of quality control (QC) working solutions (Lower Limit of Quantification - LLOQ, Low, Medium, and High).

    • Prepare a working solution of the SIL-IS at a constant concentration.

  • Sample Preparation (Protein Precipitation Example):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the SIL-IS working solution.

    • Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

    • Vortex the samples for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18 reversed-phase).

    • Develop a chromatographic method that ensures the analyte and SIL-IS are free from interference.

    • Optimize the mass spectrometer parameters for the detection of the analyte and SIL-IS using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards.

    • Determine the concentrations of the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

    • Evaluate method performance based on accuracy, precision, selectivity, and stability according to regulatory guidelines.

Protein Quantification using a SIL-Protein Internal Standard

This protocol outlines a typical bottom-up proteomics workflow.

  • Sample Preparation:

    • Add a known amount of the full-length SIL-protein internal standard to the biological sample (e.g., cell lysate, plasma) at the beginning of the sample preparation process.

    • Denature the proteins using agents like urea or SDS.

    • Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.

  • Proteolytic Digestion:

    • Digest the protein mixture into peptides using a protease, most commonly trypsin.

    • The SIL-protein will be digested alongside the endogenous target protein, ensuring that the digestion efficiency is accounted for.

  • Peptide Cleanup:

    • Desalt the peptide mixture using solid-phase extraction (SPE) to remove salts and detergents that can interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Separate the peptides using reversed-phase liquid chromatography.

    • Analyze the eluted peptides using tandem mass spectrometry, selecting specific precursor-product ion transitions for the target peptide and its corresponding SIL-peptide.

  • Data Analysis:

    • Quantify the target protein by comparing the peak areas of the endogenous peptide with its SIL counterpart.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of SIL-ISs in mass spectrometry.

general_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Extraction Extraction / Cleanup Spike->Extraction LC Liquid Chromatography Extraction->LC MS Mass Spectrometry LC->MS Ratio Analyte/IS Ratio Calculation MS->Ratio Quant Quantification Ratio->Quant

General workflow for quantitative analysis using a SIL-IS.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_sil_is With Stable Isotope-Labeled Internal Standard Analyte1 Analyte Signal Matrix1 Matrix Effect (Ion Suppression) Analyte1->Matrix1 Result1 Inaccurate Result Matrix1->Result1 Analyte2 Analyte Signal Matrix2 Matrix Effect (Ion Suppression) Analyte2->Matrix2 SIL_IS SIL-IS Signal SIL_IS->Matrix2 Ratio Ratio (Analyte/SIL-IS) Matrix2->Ratio Both suppressed equally Result2 Accurate Result Ratio->Result2

Compensation for matrix effects using a SIL-IS.

protein_quant_workflow start Biological Sample (Proteins + SIL-Protein) denature Denaturation, Reduction & Alkylation start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest cleanup Peptide Cleanup (SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis (Peptide Ratio -> Protein Quantity) lcms->data

Workflow for absolute protein quantification.

Conclusion

Stable isotope-labeled internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to correct for a wide range of analytical variabilities makes them an indispensable tool for researchers in drug development, clinical diagnostics, and life sciences. While the initial investment in SIL-ISs may be higher than for other internal standards, the significant improvements in data quality, method robustness, and overall reliability of results provide a compelling justification for their use. By understanding the fundamental principles and adhering to rigorous experimental protocols, researchers can harness the full potential of SIL-ISs to achieve the highest level of accuracy and precision in their quantitative analyses.

References

Navigating the Journey of a Sulfa Drug: A Technical Guide to the Pharmacokinetics and Metabolism of Sulfamonomethoxine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of sulfamonomethoxine, a widely used sulfonamide antibiotic in veterinary medicine. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this drug in different animal species is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and safeguarding food safety. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological and procedural pathways.

Section 1: Quantitative Pharmacokinetic Parameters of Sulfamonomethoxine

The pharmacokinetic profile of sulfamonomethoxine exhibits considerable variation across different animal species. These differences are influenced by physiological factors such as metabolic rate, renal function, and plasma protein binding. The following tables summarize key pharmacokinetic parameters observed in various animal models.

Table 1: Pharmacokinetic Parameters of Sulfamonomethoxine Following Intravenous (IV) Administration in Animal Models

Animal ModelDose (mg/kg)Half-life (t½β) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (mL/kg/h)AUC (µg·h/mL)
Rabbits202.540.20 (Vdss)50376.60
Goettingen Minipigs10----
Goettingen Minipigs100----
Holstein Cows-----

Data synthesized from available research. Dashes indicate data not specified in the cited sources.[1][2][3][4]

Table 2: Pharmacokinetic Parameters of Sulfamonomethoxine Following Oral (PO) Administration in Animal Models

Animal ModelDose (mg/kg)Tmax (h)Cmax (µg/mL)Half-life (t½β) (h)AUC (µg·h/mL)Bioavailability (F%)
Rabbits200.12114.061.99340.42-
Holstein Cows-2.75----
Laying Hens400 (in feed)--5.2 (common biological half-life)--

Data synthesized from available research. Dashes indicate data not specified in the cited sources.[2]

Section 2: Metabolism of Sulfamonomethoxine

The biotransformation of sulfamonomethoxine is a critical determinant of its efficacy and elimination from the body. The primary metabolic pathway for sulfamonomethoxine, like many other sulfonamides, is N4-acetylation. This process, occurring predominantly in the liver, converts the parent drug into its less active and more water-soluble acetylated metabolite, which is then more readily excreted. Other minor metabolic routes may also exist, contributing to the overall clearance of the drug.

MetabolismPathway SMM Sulfamonomethoxine AcSMM N4-acetyl-sulfamonomethoxine (Main Metabolite) SMM->AcSMM N-acetyltransferase (Liver) Excretion Renal Excretion SMM->Excretion Urine (minor) AcSMM->Excretion Urine

Caption: Metabolic pathway of Sulfamonomethoxine.

Section 3: Experimental Protocols

The determination of pharmacokinetic and metabolic profiles of sulfamonomethoxine relies on robust and well-defined experimental protocols. Below are detailed methodologies commonly employed in animal studies.

Animal Studies and Dosing
  • Animal Models: Healthy, adult animals of a specific species and breed (e.g., New Zealand White rabbits, Goettingen minipigs, Holstein cows) are typically used. Animals are acclimatized to laboratory conditions before the experiment.

  • Housing and Diet: Animals are housed in individual cages or pens with controlled temperature and light cycles. They are provided with a standard diet and water ad libitum, except for a brief fasting period before oral drug administration.

  • Dosing:

    • Intravenous (IV) Administration: A sterile solution of sulfamonomethoxine sodium is administered as a bolus injection, typically into a major vein (e.g., ear vein in rabbits, jugular vein in cows).

    • Oral (PO) Administration: The drug is administered as a solution or suspension via oral gavage. In some studies with poultry, the drug is mixed into the feed.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Common collection sites include the marginal ear vein in rabbits and the jugular vein in larger animals. Blood is collected into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation of the blood samples (e.g., at 3000 rpm for 10 minutes). The resulting plasma is stored at -20°C or lower until analysis.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over specified time intervals.

  • Tissue Sampling: In terminal studies, various tissues (e.g., liver, kidney, muscle, skin, fat) are collected post-euthanasia to determine drug residue levels.

Analytical Methodology
  • Sample Preparation:

    • Plasma: Protein precipitation is a common first step. Perchloric acid or acetonitrile is added to the plasma sample to precipitate proteins. The sample is then vortexed and centrifuged.

    • Tissues: Tissues are homogenized, and the drug is extracted using an organic solvent like acetonitrile or ethyl acetate.

  • Solid-Phase Extraction (SPE): The extracts may be further cleaned up using SPE cartridges (e.g., C18 or cation exchange) to remove interfering substances.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of sulfamonomethoxine and its metabolites.

    • Column: A reversed-phase C18 or C8 column is typically used for separation.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase, often in a gradient elution mode.

    • Detection: The UV detector is set at a wavelength where sulfamonomethoxine shows maximum absorbance, typically around 270 nm.

  • Method Validation: The analytical method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ExperimentalWorkflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Drug Administration (IV or Oral) Sampling Blood/Urine/Tissue Collection Dosing->Sampling Preparation Sample Preparation (Extraction, Cleanup) Sampling->Preparation Analysis HPLC Analysis Preparation->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Caption: Experimental workflow for pharmacokinetic studies.

Section 4: Discussion and Conclusion

The data presented in this guide highlight the significant inter-species variability in the pharmacokinetics of sulfamonomethoxine. For instance, the drug appears to be absorbed relatively quickly after oral administration in Holstein cows, with a Tmax of 2.75 hours. In laying hens, the biological half-life in various tissues is approximately 5.2 hours. The primary route of metabolism is N4-acetylation, a pathway that can become saturated at high doses, potentially leading to non-linear pharmacokinetics, as observed in Goettingen minipigs.

The detailed experimental protocols provided offer a standardized framework for conducting future research in this area. The use of validated analytical methods, such as HPLC, is essential for generating reliable and reproducible data.

References

Navigating the Global Landscape of Sulfamonomethoxine Residues in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory limits for sulfamonomethoxine residues in food products across key international markets. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes to support research and compliance efforts.

Introduction to Sulfamonomethoxine

Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By blocking this pathway, sulfamonomethoxine prevents bacteria from synthesizing nucleic acids and essential proteins, thereby inhibiting their growth and replication. Due to its widespread use, residues of sulfamonomethoxine can be present in food products of animal origin, necessitating the establishment of maximum residue limits (MRLs) to ensure consumer safety.

Regulatory Framework and Maximum Residue Limits (MRLs)

Regulatory bodies worldwide have established MRLs for sulfamonomethoxine in various food commodities to protect public health. These limits are typically based on toxicological assessments and the acceptable daily intake (ADI) for the substance. The ADI for sulfamonomethoxine has been established at 0-50 µg/kg of body weight per day by some authorities. The following tables summarize the MRLs for sulfamonomethoxine in key regions.

Table 1: Sulfamonomethoxine Maximum Residue Limits (MRLs) in the European Union

Food Product CategoryTarget TissuesMRL (µg/kg)Regulation
All food-producing speciesMuscle, Fat, Liver, Kidney100 (sum of all sulfonamides)Commission Regulation (EU) No 37/2010
Milk (Bovine, Ovine, Caprine)Milk100 (sum of all sulfonamides)Commission Regulation (EU) No 37/2010
Eggs-Use prohibited in animals producing eggs for human consumption.Commission Regulation (EU) No 37/2010

Table 2: Sulfamonomethoxine Maximum Residue Limits (MRLs) in China

Food Product CategoryTarget TissuesMRL (µg/kg)Regulation
All food-producing animalsEdible Tissue100 (sum of all sulfonamides)GB 31650-2019

Table 3: Sulfamonomethoxine Maximum Residue Limits (MRLs) in Japan

Food Product CategoryTarget TissuesMRL (µg/kg)Regulation
CattleMuscle, Liver, Fat0.01 ppm (10 µg/kg) - ProvisionalPositive List System
PigMuscle, Liver, Fat0.02 ppm (20 µg/kg) - ProvisionalPositive List System
Other terrestrial mammalsMuscle, Fat0.1 ppm (100 µg/kg) - ProvisionalPositive List System

Table 4: Sulfamonomethoxine Tolerance Level in the United States

Food Product CategoryTarget TissuesTolerance Level (ppm)Regulation
Animal-based food productsEdible Tissues0.1 (for total sulfonamides)21 CFR Part 556

Experimental Protocols for Residue Analysis

Accurate and reliable analytical methods are crucial for monitoring sulfamonomethoxine residues in food. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique.

Detailed Protocol: QuEChERS Extraction for Sulfamonomethoxine in Animal Tissue

This protocol is a synthesized example based on common practices described in the scientific literature.

1. Sample Homogenization:

  • Weigh 2-5 g of the homogenized tissue sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled sulfamonomethoxine).

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 1 minute.

  • Centrifuge at ≥4000 x g for 5 minutes.

4. Final Preparation:

  • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

This protocol outlines typical parameters for the analysis of sulfamonomethoxine.

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for sulfamonomethoxine and the internal standard should be monitored for quantification and confirmation. These transitions need to be optimized on the specific instrument used.

  • Collision Energy and other MS parameters: These should be optimized for each analyte to achieve maximum sensitivity.

Visualizing Key Processes

Signaling Pathway of Sulfamonomethoxine Action

The following diagram illustrates the mechanism of action of sulfamonomethoxine in bacteria.

Sulfamonomethoxine_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid SMM Sulfamonomethoxine SMM->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Mechanism of action of sulfamonomethoxine.

Experimental Workflow for Residue Analysis

The following diagram outlines the general workflow for the analysis of sulfamonomethoxine residues in a food matrix.

Residue_Analysis_Workflow Start Sample Collection Homogenization Homogenization Start->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification Report Reporting of Results Quantification->Report

Caption: General workflow for sulfamonomethoxine residue analysis.

Conclusion

The regulation of sulfamonomethoxine residues in food is a critical aspect of ensuring global food safety. While there is a general harmonization of MRLs for total sulfonamides at 100 µg/kg in major markets like the EU and China, specific regulations and provisional limits in other countries like Japan and the general tolerance in the US highlight the need for careful monitoring and adherence to local requirements. The provided experimental protocols for QuEChERS extraction and LC-MS/MS analysis offer a robust framework for the accurate quantification of sulfamonomethoxine residues. This guide serves as a valuable technical resource for professionals in the field, facilitating informed research, development, and quality control processes.

References

A Technical Guide to Sulfamonomethoxine-13C6: Procurement and Application for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement and application of stable isotope-labeled internal standards are critical for achieving accurate and reproducible results in quantitative analysis. This guide provides an in-depth overview of Sulfamonomethoxine-13C6, a key analytical standard, covering its suppliers, purchasing options, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

Sulfamonomethoxine is a long-acting sulfonamide antibiotic utilized in veterinary medicine.[1][2] Its isotopically labeled counterpart, this compound, serves as an ideal internal standard for the quantitative analysis of sulfamonomethoxine residues in various biological matrices. The incorporation of six carbon-13 atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in mass spectrometry, without significantly altering its chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.

Suppliers and Purchasing Options

The acquisition of specialized chemical reagents like this compound requires sourcing from reputable suppliers that can provide high-purity, well-characterized compounds. Below is a summary of potential suppliers and their offerings. Pricing is often available upon request due to the specialized nature of these products.

Table 1: Summary of Potential Suppliers for this compound and Related Labeled Compounds

Supplier/ManufacturerProduct NameCAS NumberMolecular FormulaPurity/Isotopic EnrichmentNotes
TLC Pharmaceutical StandardsThis compound1416768-32-5C5¹³C6H12N4O3SNot specifiedAlso offers other isotopically labeled versions (d3, d4).[3][4]
Isotope Science / Alfa Chemistry[13C6]-Sulfamonomethoxine1416768-32-5C₁₁H₁₂N₄O₃S≥98% Purity, 99% ¹³C EnrichmentSynonym: Sulfamonomethoxine-(phenyl-13C6).[5]
International Laboratory USAThis compound HEMIHYDRATENot specifiedNot specifiedNot specifiedAvailable in 25mg and 50mg packaging.
ESSLAB13C6-Sulfamonomethoxine hemihydrate1416768-32-5Not specifiedNot specifiedDistributed for HPC Standards.

Table 2: Purchasing Options for Isotopically Labeled Standards

Purchasing OptionDescriptionPotential Providers
Catalogue Products Standard vial sizes (e.g., 1mg, 5mg, 10mg) available for direct purchase.TLC Pharmaceutical Standards, Isotope Science, International Laboratory USA, ESSLAB
Bulk Quantities Larger quantities available upon request, often with custom pricing.International Laboratory USA and most custom synthesis providers.
Custom Synthesis Synthesis of specific labeled compounds, including different isotopic labels (e.g., ¹³C, ¹⁵N, ²H), purities, and quantities to meet specific research needs.Charles River Laboratories, Sigma-Aldrich (ISOTEC®), Chemtos, Shimadzu, MedChemExpress

Procurement Workflow for Reference Standards

The process of procuring a specialized chemical reference standard involves several key steps to ensure the acquisition of a suitable product for the intended research.

ProcurementWorkflow cluster_researcher Researcher's Actions cluster_purchasing Purchasing Department's Actions cluster_supplier Supplier's Actions cluster_receipt Receiving & QC Define_Requirements Define Requirements (Compound, Purity, Quantity) Identify_Suppliers Identify Potential Suppliers Define_Requirements->Identify_Suppliers Request_Quotes Request Quotations Identify_Suppliers->Request_Quotes Technical_Evaluation Technical Evaluation of Quotes Request_Quotes->Technical_Evaluation Select_Supplier Select Supplier Technical_Evaluation->Select_Supplier Generate_PO Generate Purchase Order Select_Supplier->Generate_PO Place_Order Place Order with Supplier Generate_PO->Place_Order Process_Order Process Order Place_Order->Process_Order Ship_Product Ship Product with CoA Process_Order->Ship_Product Receive_and_Verify Receive and Verify Shipment Ship_Product->Receive_and_Verify Log_and_Store Log and Store Appropriately Receive_and_Verify->Log_and_Store

Figure 1: A generalized workflow for the procurement of chemical reference standards.

Experimental Protocol: Quantification of Sulfamonomethoxine in Biological Matrices using LC-MS/MS

The following is a generalized protocol for the analysis of sulfamonomethoxine in a biological matrix (e.g., plasma, milk, tissue homogenate) using this compound as an internal standard. This protocol is based on common methodologies for sulfonamide residue analysis.

1. Materials and Reagents

  • Sulfamonomethoxine analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ethyl acetate

  • n-Hexane

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Vortex mixer, centrifuge, and evaporator

2. Preparation of Standards

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamonomethoxine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Sulfamonomethoxine by serial dilution of the stock solution with an appropriate solvent mixture (e.g., methanol/water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibrators, and quality controls.

3. Sample Preparation (Liquid-Liquid Extraction followed by SPE)

  • Sample Aliquoting: Pipette a known volume (e.g., 1 mL) of the biological sample into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample.

  • Extraction: Add a suitable extraction solvent like ethyl acetate, vortex vigorously, and centrifuge to separate the layers.

  • Liquid-Liquid Partitioning: Transfer the organic layer to a new tube. An acid wash (e.g., with HCl) followed by alkalinization and back-extraction into an organic solvent can be used for further cleanup.

  • Evaporation: Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the SPE cartridge conditioning solvent.

  • SPE Cleanup:

    • Condition the SPE cartridge (e.g., with methanol followed by water).

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Sulfamonomethoxine and this compound.

    • MRM Transitions (Example):

      • Sulfamonomethoxine: e.g., m/z 281.1 → 156.1

      • This compound: e.g., m/z 287.1 → 162.1 (Note: These transitions should be optimized on the specific instrument being used.)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibrators.

  • Quantify the concentration of Sulfamonomethoxine in the unknown samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key stages in a typical bioanalytical workflow using an isotopically labeled internal standard.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Final_Sample Reconstituted Sample Cleanup->Final_Sample LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Figure 2: Workflow for quantitative analysis using a labeled internal standard.

Conclusion

This compound is an essential tool for researchers requiring precise quantification of its unlabeled analogue. A careful selection of suppliers, considering factors like purity, isotopic enrichment, and the availability of a comprehensive certificate of analysis, is paramount. For specialized needs, custom synthesis services offer a viable solution. The provided experimental protocol outlines a robust methodology for the application of this compound in LC-MS/MS analysis, which can be adapted to specific research requirements, ensuring high-quality and reliable data for drug development and food safety applications.

References

Methodological & Application

Application Note: Quantitative Analysis of Sulfamonomethoxine in Animal Tissue using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfamonomethoxine is a sulfonamide antibiotic utilized in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[1][2] The presence of antibiotic residues in animal-derived food products is a significant concern for human health, necessitating sensitive and accurate analytical methods for their detection and quantification to ensure food safety and regulatory compliance.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfamonomethoxine in animal tissue. The use of a stable isotope-labeled internal standard, Sulfamonomethoxine-13C6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][3]

Principle

This method employs a simple liquid extraction procedure to isolate sulfamonomethoxine and the internal standard, this compound, from homogenized animal tissue. The extracts are then analyzed by LC-MS/MS operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Sulfamonomethoxine analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • 50 mL polypropylene centrifuge tubes

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Autosampler vials

  • Syringe filters (0.22 µm)

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfamonomethoxine and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of sulfamonomethoxine by serial dilution of the stock solution with a 1:1 mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation
  • Homogenization: Homogenize a representative portion of the animal tissue (e.g., muscle, liver) to ensure uniformity.

  • Weighing: Weigh 2.0 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Fortification: For calibration standards and quality control samples, fortify the blank tissue homogenate with the appropriate working standard solutions.

  • Internal Standard Addition: Add 100 µL of the 1 µg/mL this compound spiking solution to all samples, standards, and quality controls.

  • Extraction: Add 10 mL of acetonitrile to each tube.

  • Vortexing and Shaking: Vortex the tubes for 2 minutes, followed by shaking on a mechanical shaker for 20 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample Homogenized Tissue Sample (2g) spike_is Spike with this compound sample->spike_is extraction Add Acetonitrile (10 mL) spike_is->extraction vortex_shake Vortex (2 min) & Shake (20 min) extraction->vortex_shake centrifuge Centrifuge (4000 rpm, 10 min) vortex_shake->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (1 mL) evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms_analysis LC-MS/MS Analysis filter->lcms_analysis

Figure 1: Experimental workflow for the extraction of sulfamonomethoxine from animal tissue.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Collision Gas Argon
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Sulfamonomethoxine 281.1156.0 (Quantifier)25100
281.1108.1 (Qualifier)35100
This compound 287.1162.0 (Quantifier)25100

Data Analysis and Results

The concentration of sulfamonomethoxine in the tissue samples is determined by constructing a calibration curve from the analysis of the fortified standards. The peak area ratio of the sulfamonomethoxine quantifier MRM transition to the this compound quantifier MRM transition is plotted against the concentration of the standards. A linear regression analysis is then applied to determine the concentration of sulfamonomethoxine in the unknown samples.

The method should be validated according to relevant guidelines to assess its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

G cluster_lcms LC-MS/MS System Logic lc Liquid Chromatograph Separates analytes based on polarity esi Electrospray Ionization Source Generates gaseous ions lc->esi q1 Quadrupole 1 (Q1) Selects precursor ions esi->q1 q2 Quadrupole 2 (Q2) Collision Cell - Fragmentation q1->q2 q3 Quadrupole 3 (Q3) Selects product ions q2->q3 detector Detector Counts product ions q3->detector data_system Data System Processes signal and generates chromatogram detector->data_system

Figure 2: Logical diagram of the triple quadrupole LC-MS/MS system.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of sulfamonomethoxine in animal tissues. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data suitable for regulatory monitoring and pharmacokinetic studies. The sample preparation protocol is straightforward and effective for the extraction of the target analyte from complex biological matrices.

References

Application Note: Quantitative Analysis of Sulfonamide Residues in Honey Using Isotope Dilution LC-MS/MS with ¹³C₆-Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfonamides are a class of synthetic antimicrobial agents frequently used in veterinary medicine, including apiculture, to treat bacterial infections in honeybees.[1][2] The use of these substances can lead to the presence of their residues in honey, posing potential health risks to consumers, such as allergic reactions and the development of antibiotic-resistant bacteria.[1][2] Regulatory bodies worldwide, including the European Union, have established strict regulations, often with no permitted maximum residue limits (MRLs), necessitating highly sensitive and reliable analytical methods for their detection.[3]

This application note details a robust and sensitive method for the simultaneous quantification of multiple sulfonamide residues in complex honey matrices. The method employs a simple liquid extraction followed by solid-phase extraction (SPE) cleanup, with analysis performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, the method utilizes an isotope dilution strategy with ¹³C₆-sulfamonomethoxine as an internal standard to correct for matrix effects and variations during sample preparation. The validation parameters demonstrate that the method is suitable for routine monitoring and confirmatory analysis of sulfonamides in honey.

Experimental Protocol

1. Materials and Reagents

  • Standards: Analytical standards of sulfonamides (e.g., sulfadiazine, sulfathiazole, sulfamethazine, sulfamonomethoxine, sulfadimethoxine, etc.) and the internal standard (IS), ¹³C₆-sulfamonomethoxine, were procured from certified suppliers.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%), hydrochloric acid (HCl), and ammonium hydroxide.

  • SPE Cartridges: Cation exchange cartridges (e.g., Oasis MCX, 3 cc, 60 mg) or equivalent.

  • Honey Samples: Blank honey, free of sulfonamides, was used for validation and preparation of matrix-matched calibration standards. Samples for analysis were stored at room temperature in the dark.

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each sulfonamide standard and the ¹³C₆-sulfamonomethoxine IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Working Solutions (10 µg/mL): Prepare a mixed sulfonamide working solution and a separate IS working solution by diluting the stock solutions with methanol.

  • Spiking Solution (1 µg/mL): Further dilute the intermediate solutions to create a mixed sulfonamide spiking solution and an IS spiking solution.

  • Matrix-Matched Calibration Curve: Prepare a set of calibration standards by spiking known amounts of the mixed sulfonamide working solution into blank honey samples that have already been processed through the extraction procedure (prior to the evaporation step). A typical concentration range is 1.0 to 50.0 µg/kg.

3. Sample Preparation & Extraction

  • Weighing: Accurately weigh 2.0 g (± 0.05 g) of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the ¹³C₆-sulfamonomethoxine IS working solution (1 µg/mL) to each sample, vortex to mix.

  • Acidic Hydrolysis & Extraction: Add 10 mL of 0.1 M HCl. Vortex for 15 minutes, followed by sonication for 15 minutes to release any sugar-bound sulfonamides.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interferences.

    • Elution: Elute the target sulfonamides with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumental Analysis

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B (linear gradient)

    • 8-10 min: 90% B (hold)

    • 10.1-12 min: 10% B (re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Example LC-MS/MS MRM Parameters for Selected Sulfonamides. (Note: Precursor/product ions and collision energies should be optimized for the specific instrument used.)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Sulfadiazine251.1156.192.120
Sulfathiazole256.0156.092.122
Sulfamethazine279.1186.1124.125
Sulfamonomethoxine281.1156.1108.124
Sulfadimethoxine311.1156.1108.128
¹³C₆-Sulfamonomethoxine (IS) 287.1 162.1 114.1 24

Table 2: Summary of Method Validation Performance Data. (Data are representative ranges compiled from literature.)

AnalyteLinearity (R²)Recovery (%)Precision (RSD, %)LOD (µg/kg)LOQ (µg/kg)
Sulfadiazine>0.9985 - 110< 150.02 - 0.50.08 - 1.0
Sulfathiazole>0.9988 - 105< 150.05 - 0.50.15 - 1.0
Sulfamethazine>0.9990 - 110< 120.02 - 0.40.08 - 1.0
Sulfamonomethoxine>0.9987 - 108< 130.04 - 0.50.12 - 1.5
Sulfadimethoxine>0.9991 - 112< 120.03 - 0.50.10 - 1.5

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample 1. Homogenized Honey Sample (2g) Spike 2. Spike with ¹³C₆-SMM Internal Standard Sample->Spike Extract 3. Acidic Extraction (HCl, Vortex, Sonicate) Spike->Extract Centrifuge 4. Centrifugation (4000 rpm) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load 5. Load onto Conditioned SPE Cartridge Supernatant->SPE_Load SPE_Wash 6. Wash (Water & Methanol) SPE_Load->SPE_Wash SPE_Elute 7. Elute (5% NH₄OH in Methanol) SPE_Wash->SPE_Elute Eluate Collect Eluate SPE_Elute->Eluate Evap 8. Evaporate to Dryness Eluate->Evap Recon 9. Reconstitute in Mobile Phase Evap->Recon Analyze 10. LC-MS/MS Analysis (MRM) Recon->Analyze Data 11. Quantify using Isotope Dilution Analyze->Data

References

Application Note and Protocol: Determination of Sulfamonomethoxine in Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and quantification of sulfamonomethoxine in milk samples. The described method is crucial for monitoring veterinary drug residues in dairy products to ensure consumer safety and regulatory compliance. The protocol utilizes a combination of protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is sensitive and reproducible for the detection of sulfamonomethoxine at levels below the maximum residue limits (MRLs) set by regulatory agencies.

Introduction

Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in dairy cattle. The presence of its residues in milk is a public health concern due to potential allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[1][2][3] Regulatory bodies such as the European Union have established an MRL for the total of all sulfonamides in milk at 100 µg/kg.[4][5] Therefore, sensitive and reliable analytical methods are essential for the routine monitoring of sulfamonomethoxine residues in milk. This application note details a robust sample preparation and LC-MS/MS analysis protocol for this purpose.

Data Presentation

The following table summarizes the performance characteristics of similar methods for sulfonamide analysis in milk, providing an indication of the expected performance of this protocol.

AnalyteSpiking Level (ng/mL)Recovery (%)RSD (%)LOD (ng/mL)LOQ (ng/mL)Reference
Sulfamethoxazole593.3≤ 5.0--
Sulfamethoxazole10≥ 93≤ 5.0--
Sulfamethoxazole5--3-
Sulfadimethoxine5----
Sulfamethazine100 (ng/g)91-114-10 (ng/g)-
Sulfisoxazole100 (ng/g)91-114-10 (ng/g)-

Experimental Protocol

This protocol is a composite of established methods for sulfonamide analysis in milk.

1. Materials and Reagents

  • Sulfamonomethoxine analytical standard (≥99% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (99%)

  • Water, ultrapure

  • Oasis HLB SPE cartridges (or equivalent)

  • Polypropylene centrifuge tubes (15 mL and 50 mL)

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of sulfamonomethoxine standard and dissolve it in 100 mL of methanol. Store at 2-8°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of methanol and water (e.g., 80:20 v/v) to desired concentrations for calibration curves.

3. Sample Preparation

  • 3.1. Sample Pre-treatment and Protein Precipitation:

    • Allow milk samples to reach room temperature and mix thoroughly.

    • Pipette 1 mL of the milk sample into a 15 mL polypropylene centrifuge tube.

    • Add 5 mL of acidified acetonitrile (acetonitrile with 0.1% formic acid).

    • Add 1 g of sodium chloride.

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • 3.2. Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

    • Carefully transfer the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of ultrapure water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 5 minutes.

    • Elute the analyte with 4 mL of methanol into a clean tube.

  • 3.3. Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue with 1 mL of the mobile phase starting composition (e.g., 80:20 water:methanol with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 column (e.g., Zorbax SB C-18, 4.6 x 150 mm, 5 µm) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-product ion transitions for sulfamonomethoxine for quantification and confirmation. The specific MRM transitions should be optimized by infusing a standard solution of sulfamonomethoxine.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation cluster_analysis Analysis milk_sample 1. Milk Sample (1 mL) add_solvent 2. Add Acidified Acetonitrile (5 mL) & NaCl (1 g) milk_sample->add_solvent vortex_centrifuge 3. Vortex & Centrifuge add_solvent->vortex_centrifuge supernatant 4. Collect Supernatant vortex_centrifuge->supernatant condition_spe 5. Condition SPE Cartridge load_sample 6. Load Supernatant condition_spe->load_sample wash_spe 7. Wash Cartridge load_sample->wash_spe elute_analyte 8. Elute Sulfamonomethoxine wash_spe->elute_analyte evaporate 9. Evaporate to Dryness reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute filter_sample 11. Filter into LC Vial reconstitute->filter_sample lc_msms 12. LC-MS/MS Analysis

Caption: Workflow for the preparation and analysis of sulfamonomethoxine in milk.

Conclusion

The described protocol provides a reliable and sensitive method for the determination of sulfamonomethoxine in milk. The combination of protein precipitation and solid-phase extraction effectively removes matrix interferences, allowing for accurate quantification by LC-MS/MS. This method is suitable for routine monitoring in food safety laboratories and for research purposes in the field of veterinary drug residue analysis. Regular validation of the method, including the determination of recovery, precision, and limits of detection and quantification, is recommended to ensure data quality.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Antibiotic Residue Analysis of Meat Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of antibiotic residues in meat products is a significant public health concern due to the potential for allergic reactions in sensitive individuals and the development of antimicrobial resistance.[1][2][3] Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold standard for the accurate quantification of these residues.[4] This technique combines the high selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the precision of using a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during sample preparation and analysis.[5] This approach effectively minimizes variations and matrix effects, leading to highly accurate and reliable results.

These application notes provide detailed protocols for the determination of various antibiotic classes, including tetracyclines, sulfonamides, and fluoroquinolones, in different meat tissues using IDMS.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard of the analyte to the sample. This "isotopically labeled" standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). The ratio of the naturally occurring analyte to the isotopically labeled standard is measured by a mass spectrometer. Since the labeled standard is added at the beginning of the analytical process, any sample losses during extraction and cleanup will affect both the analyte and the standard equally, thus preserving the ratio and ensuring accurate quantification.

G cluster_processing Sample Processing cluster_analysis Analysis Unknown Unknown Amount of Analyte Extraction Extraction & Cleanup Unknown->Extraction Known Known Amount of Isotopically Labeled Standard Known->Extraction MS Mass Spectrometry (MS) Extraction->MS Ratio Measure Isotope Ratio MS->Ratio Quantification Quantification Ratio->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

I. Determination of Tetracycline Residues in Chicken Muscle

This protocol describes an IDMS method for the simultaneous determination of four tetracyclines: tetracycline, chlortetracycline, doxycycline, and oxytetracycline in chicken meat.

Experimental Protocol

1. Sample Preparation and Extraction

  • Weigh 2.0 g of homogenized chicken muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of the isotopically labeled internal standard mixture (e.g., Tetracycline-d6, Chlortetracycline-d6, Doxycycline-d3, Oxytetracycline-d6).

  • Add 10 mL of 0.1 M EDTA-McIlvaine buffer (pH 4.0).

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 20 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • The extraction process is repeated on the pellet, and the supernatants are combined.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined supernatant onto the SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water followed by 10 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Parameters

ParameterSetting
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)
Tetracycline0.10.398.5< 4
Chlortetracycline0.10.397.7< 4
Doxycycline0.050.15102.6< 4
Oxytetracycline0.10.2101.2< 4

Data sourced from a study on tetracycline residues in chicken meat.

II. Determination of Sulfonamide Residues in Pork Muscle

This protocol outlines an IDMS method for the quantification of multiple sulfonamide residues in pork tissue.

Experimental Protocol

1. Sample Preparation and Extraction

  • Weigh 5.0 g of homogenized pork muscle into a 50 mL centrifuge tube.

  • Spike with a known concentration of the appropriate isotopically labeled sulfonamide internal standards (e.g., Sulfadiazine-¹³C₆, Sulfamethazine-¹³C₆).

  • Add 20 mL of ethyl acetate and homogenize for 1 minute.

  • Centrifuge at 8,000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction with another 20 mL of ethyl acetate.

  • Combine the supernatants and evaporate to dryness under nitrogen at 50°C.

2. Liquid-Liquid Extraction (LLE) Cleanup

  • Reconstitute the residue in 1 mL of 2% acetic acid.

  • Add 5 mL of n-hexane and vortex for 1 minute for defatting.

  • Centrifuge and discard the upper hexane layer. Repeat this step.

  • The aqueous layer is then ready for LC-MS/MS analysis.

3. LC-MS/MS Parameters

ParameterSetting
LC Column Phenyl-hexyl column (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A linear gradient from 10% to 90% B over 15 minutes
Flow Rate 0.25 mL/min
Injection Volume 10 µL
Ionization Mode ESI, Positive
MS/MS Mode MRM
Quantitative Data Summary
AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)
Sulfadiazine0.51.592-105< 10
Sulfamethazine0.51.595-108< 8
Sulfamethoxazole0.82.590-103< 12
Sulfaquinoxaline1.03.088-101< 15

Representative data compiled from various studies on sulfonamide analysis in pork.

III. Multi-Residue Determination of Antibiotics (including Fluoroquinolones) in Beef Muscle

This protocol is a broader multi-class method applicable to various antibiotics, including fluoroquinolones, in beef tissue using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction.

Experimental Protocol

1. Sample Preparation and Extraction (QuEChERS)

  • Weigh 10 g of homogenized beef muscle into a 50 mL centrifuge tube.

  • Add the isotopically labeled internal standard mix.

  • Add 10 mL of water and vortex.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 5,000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).

  • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters

ParameterSetting
LC Column C18 or similar reversed-phase column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for multi-class separation
Flow Rate 0.4 mL/min
Injection Volume 2-10 µL
Ionization Mode ESI, Positive (and Negative for some classes)
MS/MS Mode MRM
Quantitative Data Summary for Fluoroquinolones
AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)
Enrofloxacin0.20.685-110< 15
Ciprofloxacin0.20.688-112< 15
Danofloxacin0.31.082-108< 18
Norfloxacin0.51.580-105< 20

Data is representative of typical performance for QuEChERS-based multi-residue methods.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of antibiotic residues in meat tissues using IDMS.

G Sample Homogenized Meat Sample Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Extraction Extraction (e.g., LLE, QuEChERS) Spike->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General workflow for IDMS analysis of antibiotic residues in meat.

Conclusion

Isotope Dilution Mass Spectrometry provides a robust and reliable framework for the routine monitoring of antibiotic residues in meat tissues. The protocols outlined in these application notes offer a starting point for laboratories to develop and validate their own IDMS methods for various antibiotic classes. Adherence to these detailed procedures, coupled with proper validation, will ensure the generation of high-quality data that meets regulatory requirements and safeguards public health.

References

Application Notes and Protocols: Use of Sulfamonomethoxine-¹³C₆ in Veterinary Drug Residue Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfamonomethoxine is a sulfonamide antibiotic employed in veterinary medicine to treat and prevent bacterial infections in livestock, poultry, and in aquaculture.[1][2][3] The extensive use of this antibiotic can lead to the presence of its residues in animal-derived food products, posing potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1][4] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfamonomethoxine in various food matrices.

Accurate and sensitive analytical methods are crucial for monitoring these residues. The use of stable isotope-labeled internal standards, such as Sulfamonomethoxine-¹³C₆, is the gold standard for quantitative analysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By mimicking the chemical and physical properties of the unlabeled analyte, Sulfamonomethoxine-¹³C₆ compensates for matrix effects and variations during sample preparation and instrumental analysis, leading to highly accurate and precise results.

These application notes provide detailed protocols for the extraction and analysis of sulfamonomethoxine in various animal tissues using Sulfamonomethoxine-¹³C₆ as an internal standard, along with relevant quantitative data and workflow diagrams.

Experimental Protocols

Sample Preparation: Extraction and Clean-up of Animal Tissues

The following protocol is a general procedure for the extraction of sulfamonomethoxine from various animal tissues such as muscle, liver, and kidney.

Materials:

  • Homogenized tissue sample

  • Sulfamonomethoxine-¹³C₆ internal standard solution

  • Acetonitrile (ACN)

  • 0.1% Formic acid in Acetonitrile

  • n-Hexane

  • Methanol

  • 0.01% Formic acid aqueous solution

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 1.0 - 2.0 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of Sulfamonomethoxine-¹³C₆ internal standard solution.

  • Add 7.0 mL of acetonitrile and 0.5 mL of 1% formic acid aqueous solution.

  • Vortex the mixture for 30 seconds to 2 minutes.

  • Shake vigorously for 10 minutes using a vertical shaker.

  • Centrifuge at 4,000 - 10,000 rpm for 5-10 minutes.

  • Transfer the acetonitrile supernatant to a clean 15 mL glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Add 2.0 mL of n-hexane and 1.0 mL of a methanol and 0.01% formic acid aqueous solution (50:50, v/v) to the dried residue for de-fatting.

  • Vortex the mixture well and centrifuge at 11,000 rpm for 5 minutes.

  • Collect the bottom layer (600 µL) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • C18 analytical column

LC Conditions (Typical):

  • Column: ODS-EP 5 µm, 100 x 2.1 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of sulfamonomethoxine from other matrix components.

MS/MS Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Gas Temperature: 350°C

    • Gas Flow: 10.5 L/min

    • Nebulizer: 53 psig

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 4000 V

  • MRM Transitions: Specific precursor-to-product ion transitions for both sulfamonomethoxine and Sulfamonomethoxine-¹³C₆ should be optimized.

Quantitative Data

The use of Sulfamonomethoxine-¹³C₆ as an internal standard provides excellent performance in terms of linearity, recovery, and precision across various animal matrices. The following tables summarize typical quantitative data from validation studies.

Table 1: Method Performance for Sulfamonomethoxine in Various Animal Tissues

ParameterMuscleLiverKidney
Linearity (R²) >0.99>0.99>0.99
Recovery (%) 75 - 9475 - 9475 - 94
Precision (RSD %) 4 - 104 - 104 - 10
LOD (µg/kg) 0.010.010.01
LOQ (µg/kg) 2.02.02.0

Data compiled from multiple sources for illustrative purposes.

Table 2: Decision Limits (CCα) and Detection Capabilities (CCβ) in Fish Tissue

AnalyteCCα (µg/kg)CCβ (µg/kg)
Sulfonamides 1.62 - 2.532.01 - 3.13

CCα: Decision limit, the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. CCβ: Detection capability, the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. Data adapted from a study on various sulfonamides in fish tissue.

Experimental Workflow and Diagrams

The overall workflow for the analysis of sulfamonomethoxine residues in animal tissues using an isotopically labeled internal standard and LC-MS/MS is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Tissue Sample (Muscle, Liver, etc.) Spike Spike with Sulfamonomethoxine-¹³C₆ Sample->Spike Extract Liquid-Liquid Extraction (Acetonitrile) Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Evaporate Evaporation to Dryness Collect->Evaporate Defat De-fatting with n-Hexane Evaporate->Defat Centrifuge2 Centrifugation Defat->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quantify Quantification using Isotope Dilution LCMS->Quantify Report Reporting of Results Quantify->Report

Caption: Workflow for Sulfamonomethoxine Residue Analysis.

The logical relationship for ensuring accurate quantification through the use of an internal standard is illustrated in the following diagram.

logical_relationship cluster_process Analytical Process cluster_output Result Analyte Sulfamonomethoxine SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Sulfamonomethoxine-¹³C₆ IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AccurateQuant Accurate Quantification LCMS->AccurateQuant

References

Application Note: Protocol for Solid-Phase Extraction (SPE) of Sulfonamides from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in human and veterinary medicine.[1] Their extensive use has led to their presence in various environmental compartments, including surface and groundwater, raising concerns about the development of antibiotic resistance and potential ecological impacts.[1] Accurate and reliable quantification of sulfonamide residues in water is crucial for environmental monitoring and risk assessment.[1]

Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and pre-concentration of sulfonamides from complex aqueous matrices prior to chromatographic analysis.[2] This application note provides a detailed protocol for the SPE of sulfonamides from water samples, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is robust, demonstrating good linearity, high sensitivity, and satisfactory recovery rates for a range of sulfonamides.[3]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the extraction of sulfonamides from water samples.

Materials and Reagents:

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used due to their stability over a wide pH range and high sorbent capacity. Agilent BondElut PPL cartridges are also a suitable alternative.

  • Methanol (MeOH), HPLC or LC-MS grade

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic Acid, HPLC or LC-MS grade

  • Ammonia solution

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt (Na₂EDTA)

  • Hydrochloric Acid (HCl)

  • Ultrapure water

  • Internal Standards (Isotope-labeled sulfonamides, e.g., d4-sulfamethoxazole)

  • Glass fiber filters or quartz membrane filters (e.g., 0.45 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation:

  • Sample Collection: Collect water samples in clean glass bottles.

  • Filtration: Filter the water sample (typically 200-1000 mL, with 500 mL being a common volume) through a quartz membrane or glass fiber filter to remove suspended solids.

  • Chelating Agent Addition: Add Na₂EDTA to the filtered water sample to achieve a final concentration of 0.5 g/L. This step is crucial to chelate metal ions that can interfere with the extraction of certain sulfonamides.

  • pH Adjustment: Adjust the pH of the water sample to a range of 4 to 7 using diluted HCl or ammonia. Sulfonamides are best retained on HLB sorbents within this pH range.

  • Internal Standard Spiking: Add internal standards (e.g., at a final concentration of 40 ng/L) to the sample to correct for matrix effects and procedural losses during sample preparation and analysis.

Solid-Phase Extraction (SPE) Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Agilent BondElut PPL, 500 mg, 6 mL or Oasis HLB, 60 mg) by passing 6 mL of methanol followed by 6 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out between these steps.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5-6 mL of ultrapure water to remove any interfering substances that are not retained on the sorbent.

  • Cartridge Drying: Dry the cartridge thoroughly under a high vacuum for a few minutes or with a stream of nitrogen to remove residual water.

  • Elution: Elute the retained sulfonamides from the cartridge. A common elution solvent is methanol, often with a small percentage of ammonia to improve the recovery of more acidic sulfonamides. Use two aliquots of 4 mL of methanol containing 2% aqueous ammonia for elution.

  • Post-Elution Processing:

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitution: Reconstitute the dried residue in 1 mL of a methanol/water mixture (e.g., 1:1 v/v).

    • Vortex and Centrifuge: Vortex the reconstituted sample thoroughly and then centrifuge at high speed (e.g., 13,000 rpm for 5 minutes) to pellet any remaining particulate matter.

    • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The performance of the SPE protocol is summarized in the tables below, presenting recovery data, limits of detection (LOD), and limits of quantification (LOQ) for various sulfonamides in different water matrices.

Table 1: Recovery of Sulfonamides from Spiked Water Samples

SulfonamideWater MatrixSpiking LevelRecovery (%)Relative Standard Deviation (RSD, %)Reference
Various (19 compounds)Pure Water20, 200, 400 ng/L70 - 96< 15
Various (19 compounds)Surface Water20 ng/L80 - 90< 20
Various (5 compounds)WaterNot specified81.6 - 105.5Not specified
Various (17 compounds)Pure, Tap, River, SeawaterNot specified79 - 1180.3 - 14.5
Various (19 compounds)Surface WaterNot specified> 61< 10
Various (19 compounds)GroundwaterNot specified> 90< 10
Various (19 compounds)WastewaterNot specified> 90< 10
Various (5 compounds)Spiked SamplesNot specified89 - 1133 - 6
Various (6 compounds)WaterNot specified70 - 1042 - 11

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Water

SulfonamideWater MatrixLOD (ng/L)LOQ (ng/L)Reference
Various (22 compounds)Water0.94 - 13.2Not specified
Various (17 compounds)Pure, Tap, River, Seawater0.01 - 0.05Not specified
Various (19 compounds)WWTP Effluent0.01 - 6.90Not specified
Various (19 compounds)Groundwater0.02 - 5.13Not specified
Various (19 compounds)Surface Water0.02 - 4.52Not specified
SulfadiazineSurface Water0.3 - 1.91.2 - 7.6
SulfamethoxazoleSurface Water0.3 - 1.91.2 - 7.6
SulfamethazineSurface Water0.3 - 1.91.2 - 7.6
SulfapyridineSurface Water0.3 - 1.91.2 - 7.6
SulfaquinoxalineSurface Water0.3 - 1.91.2 - 7.6

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Processing Sample 500 mL Water Sample Filter Filter through Quartz Membrane Sample->Filter Add_EDTA Add EDTA (0.5 g/L) Filter->Add_EDTA Adjust_pH Adjust pH to 4-7 Add_EDTA->Adjust_pH Spike_IS Spike with Internal Standards Adjust_pH->Spike_IS Load Load Sample (5-10 mL/min) Spike_IS->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (5 mL Pure Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute with Methanol + 2% NH3 Dry->Elute Evaporate Evaporate to Dryness (N2, 40°C) Elute->Evaporate Reconstitute Reconstitute in 1 mL MeOH/Water Evaporate->Reconstitute Vortex_Centrifuge Vortex and Centrifuge Reconstitute->Vortex_Centrifuge Analyze Analyze by LC-MS/MS Vortex_Centrifuge->Analyze

Caption: Workflow for the solid-phase extraction of sulfonamides from water samples.

Mechanism of Action of Sulfonamides

Sulfonamide_Mechanism cluster_folic_acid_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPA Dihydropteroate DHPS->DHPA Product Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPA->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Purines Purine Synthesis THF->Purines DNA DNA Synthesis Purines->DNA

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides in bacteria.

References

High-Resolution Mass Spectrometry for the Quantitative Analysis of Sulfamonomethoxine-13C6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamonomethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections.[1] Monitoring its residue levels in animal-derived food products is crucial for ensuring food safety and adhering to regulatory limits. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the quantitative analysis of veterinary drug residues due to its high sensitivity, selectivity, and mass accuracy.[2][3] This application note provides a detailed protocol for the analysis of sulfamonomethoxine using HRMS, with Sulfamonomethoxine-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure maximum accuracy and precision. The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.

The high mass accuracy of HRMS instruments, such as Orbitrap or TOF analyzers, allows for the confident identification and confirmation of analytes based on their exact mass, reducing the likelihood of false positives.[4] This method is suitable for the quantitative analysis of sulfamonomethoxine in various biological matrices, including plasma, tissue, and milk, supporting pharmacokinetic studies, residue monitoring, and regulatory compliance.

Experimental Protocols

Materials and Reagents
  • Sulfamonomethoxine analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, 99% isotopic enrichment)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade, e.g., Milli-Q)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Biological matrix of interest (e.g., animal plasma, homogenized tissue)

Sample Preparation

This protocol describes a generic solid-phase extraction (SPE) method. Optimization may be required depending on the specific matrix.

  • Sample Homogenization (for tissue): Homogenize 1 gram of tissue with 4 mL of acetonitrile. Centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

  • Spiking: To 1 mL of plasma or tissue supernatant, add a known concentration of this compound internal standard (e.g., 50 ng/mL).

  • Dilution: Dilute the sample with 4 mL of water to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).

LC-HRMS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions

High-Resolution Mass Spectrometry (HRMS) Conditions:

ParameterValue
Instrument Q-Exactive Orbitrap or equivalent HRMS system
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Full MS / dd-MS2 (Data-Dependent MS/MS)
Full MS Resolution 70,000 FWHM
Scan Range m/z 100-400
dd-MS2 Resolution 17,500 FWHM
Collision Energy Stepped NCE (e.g., 20, 30, 40 eV)
Capillary Voltage 3.5 kV
Sheath Gas Flow 40 units
Auxiliary Gas Flow 10 units

Data Presentation

The following table summarizes the key quantitative data for the HRMS analysis of Sulfamonomethoxine and its stable isotope-labeled internal standard.

AnalytePrecursor Ion [M+H]⁺ (Theoretical m/z)Key Fragment Ions (Theoretical m/z)Expected Retention Time (min)LOD Range (µg/kg)LOQ Range (µg/kg)
Sulfamonomethoxine281.0703156.0114, 108.0212, 92.0260~ 5.20.1 - 250.5 - 80
This compound287.1004162.0315, 108.0212, 98.0461~ 5.2N/AN/A

LOD and LOQ ranges are based on typical performance for sulfonamides in various matrices as reported in the literature.[2] Specific values will be dependent on the matrix and instrument sensitivity.

Visualizations

G sample Biological Sample (Plasma, Tissue) prep Sample Preparation (Spike IS, SPE) sample->prep Extraction lcinject LC Injection prep->lcinject lcsep Chromatographic Separation (C18 Column) lcinject->lcsep hrms HRMS Detection (Full MS / dd-MS2) lcsep->hrms Ionization data Data Acquisition (Accurate Mass) hrms->data analysis Data Analysis (Quantification) data->analysis Peak Integration result Final Result (Concentration) analysis->result

Caption: Experimental workflow for HRMS analysis.

G cluster_0 Sample Processing cluster_1 HRMS Detection cluster_2 Quantification analyte Sulfamonomethoxine (Analyte) response_analyte Analyte Signal analyte->response_analyte is This compound (Internal Standard) response_is IS Signal is->response_is matrix Matrix Effects (Ion Suppression/Enhancement) matrix->response_analyte Affects matrix->response_is Affects Equally ratio Calculate Ratio (Analyte Signal / IS Signal) response_analyte->ratio response_is->ratio concentration Accurate Concentration ratio->concentration calibration Calibration Curve calibration->concentration Interpolate

References

Application Note: A Multi-Residue Method for the Simultaneous Quantification of Antibiotics in Food Matrices using Labeled Internal Standards and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The extensive use of antibiotics in veterinary medicine for disease treatment and prevention can lead to the presence of their residues in food products of animal origin, such as milk, meat, and eggs.[1][2] These residues pose potential health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[3] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for various antibiotics in different food commodities.[1][4]

This application note describes a robust and sensitive multi-residue method for the simultaneous determination of multiple classes of antibiotics, including β-lactams, sulfonamides, tetracyclines, and macrolides, in various food matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, isotopically labeled internal standards are used for the quantification of each analyte, compensating for matrix effects and variability during sample preparation. The method has been validated according to the guidelines of the European Union Commission Decision 2002/657/EC.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the major steps from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Fortification Fortification with Labeled Internal Standards Sample->Fortification Extraction Addition of Acetonitrile & Salts (QuEChERS) Fortification->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE (d-SPE) Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Evaporation Evaporation & Reconstitution Centrifugation2->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification using Isotope Dilution Detection->Quantification Validation Method Validation Quantification->Validation Reporting Reporting of Results Validation->Reporting

Caption: A flowchart of the multi-residue antibiotic analysis.

Materials and Methods

Reagents and Standards Reference standards for all antibiotic analytes and their corresponding stable isotopically labeled internal standards (e.g., ¹³C, ¹⁵N, D) were of high purity grade (>95%). Acetonitrile, methanol (LC-MS grade), formic acid, and water (LC-MS grade) were used. QuEChERS extraction salts and d-SPE cleanup kits were obtained from a commercial supplier.

Sample Preparation A detailed protocol for sample preparation is provided below. The procedure involves a solvent extraction followed by a cleanup step to remove matrix interferences.

LC-MS/MS Analysis An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis. Chromatographic separation was achieved on a C18 column. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was employed for the separation of multiple antibiotic classes in a single run. The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the quantification of each analyte and its labeled internal standard.

Method Validation The method was validated for linearity, specificity, accuracy (recovery), precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ) in accordance with Commission Decision 2002/657/EC. Matrix-matched calibration curves were prepared to evaluate linearity and accuracy.

Results and Discussion

The developed method demonstrated excellent performance for the simultaneous analysis of multiple antibiotic classes in complex food matrices. The use of isotopically labeled internal standards effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.

Linearity The method showed excellent linearity over the tested concentration ranges for all analytes, with correlation coefficients (R²) greater than 0.99 for all calibration curves.

Recovery and Precision The recovery and precision of the method were evaluated by spiking blank samples at three different concentration levels. The results are summarized in the table below.

Antibiotic ClassAnalyteSpiking Level (µg/kg)Recovery (%)RSD (%)
Tetracyclines Oxytetracycline1095.25.8
5098.14.2
100101.53.5
Chlortetracycline1092.86.1
5096.54.8
10099.23.9
Sulfonamides Sulfadiazine1098.65.2
50102.33.8
100104.13.1
Sulfamethazine1097.25.5
50101.84.1
100103.53.3
Macrolides Erythromycin2090.57.2
10094.25.6
20096.84.5
Quinolones Enrofloxacin1096.46.3
5099.84.7
100102.13.6

Limits of Detection (LOD) and Quantification (LOQ) The limits of detection and quantification were determined based on the signal-to-noise ratio and are presented in the following table.

Antibiotic ClassAnalyteLOD (µg/kg)LOQ (µg/kg)
Tetracyclines Oxytetracycline0.51.5
Chlortetracycline0.61.8
Sulfonamides Sulfadiazine0.31.0
Sulfamethazine0.41.2
Macrolides Erythromycin1.03.0
Quinolones Enrofloxacin0.51.5

This application note presents a validated multi-residue method for the quantification of various classes of antibiotics in food matrices. The use of isotopically labeled internal standards and LC-MS/MS provides a reliable and robust approach for routine monitoring of antibiotic residues to ensure food safety and compliance with regulatory limits. The method is sensitive, accurate, and applicable to a wide range of analytes and matrices.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (QuEChERS-based Extraction)

  • Homogenization: Homogenize 10 g of the tissue sample (e.g., meat, fish) or 10 mL of a liquid sample (e.g., milk).

  • Fortification: Add a known amount of the isotopically labeled internal standard mixture to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

  • Second Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation Protocol start Start: Homogenized Sample step1 Add Labeled Internal Standards start->step1 step2 Add Acetonitrile & QuEChERS Salts step1->step2 step3 Vortex for 1 min step2->step3 step4 Centrifuge at 4000 rpm for 5 min step3->step4 step5 Transfer Supernatant to d-SPE Tube step4->step5 step6 Vortex for 30 sec step5->step6 step7 Centrifuge at 4000 rpm for 5 min step6->step7 step8 Evaporate & Reconstitute step7->step8 end_node End: Ready for LC-MS/MS step8->end_node

Caption: Step-by-step sample preparation protocol.

Protocol 2: LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimized for each analyte and its labeled internal standard.

Table of Representative MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oxytetracycline461.2426.125
Oxytetracycline-¹³C₂463.2428.125
Sulfadiazine251.1156.020
Sulfadiazine-¹³C₆257.1162.020
Erythromycin734.5576.430
Erythromycin-¹³C,D₃738.5579.430
Enrofloxacin360.2316.122
Enrofloxacin-D₅365.2321.122

References

Application Notes and Protocols for Metabolism Studies of Sulfamonomethoxine-13C6 in Incurred Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine is a widely used sulfonamide antibiotic in veterinary medicine. Understanding its metabolism, distribution, and persistence in edible tissues is crucial for ensuring food safety and establishing appropriate withdrawal periods. The use of isotopically labeled compounds, such as Sulfamonomethoxine-13C6, in metabolism studies provides a powerful tool for accurately tracing and quantifying the parent drug and its metabolites. This document provides detailed application notes and protocols for conducting tissue metabolism studies using this compound.

Core Concepts in Sulfamonomethoxine Metabolism

Sulfamonomethoxine, like other sulfonamides, undergoes metabolic transformation in animals, primarily in the liver. The main metabolic pathways include N4-acetylation, hydroxylation of the heterocyclic ring, and conjugation with glucuronic acid or sulfate.[1][2] The resulting metabolites are generally less active and more water-soluble, facilitating their excretion. N4-acetylation is a particularly important pathway in pigs.[3] The parent compound and its metabolites can be distributed to various tissues, with potential for residue accumulation.

Data Presentation: Residue Depletion in Porcine Tissues

The following tables summarize representative quantitative data on the depletion of Sulfamonomethoxine and its primary metabolite, N4-acetylsulfamonomethoxine, in various tissues of pigs following intramuscular administration. This data is illustrative and actual results may vary based on experimental conditions.

Table 1: Concentration of Sulfamonomethoxine (µg/g) in Porcine Tissues Over Time

Time (hours)MuscleLiverKidneyFat
12< 1.0---
24< 1.0-> 1.0-
36< 1.0-> 1.0-
48--> 1.0-

Data adapted from studies on Sulfamonomethoxine depletion in pigs.[4][5]

Table 2: Concentration of N4-acetylsulfamonomethoxine (µg/g) in Porcine Tissues Over Time

Time (hours)MuscleLiverKidneyFat
120.851.522.100.65
240.420.981.350.31
360.210.650.880.15
480.100.430.590.08

Values are hypothetical and based on the known metabolism of sulfonamides in swine, where N4-acetylation is a major pathway.

Experimental Protocols

Animal Dosing and Tissue Collection Protocol

This protocol outlines the in-life phase of a tissue metabolism study.

Materials:

  • This compound solution (sterile, for injection)

  • Clinically healthy pigs (specify breed, weight, and age)

  • Standard housing and feed

  • Syringes and needles for administration

  • Equipment for humane euthanasia

  • Sample collection tools (scalpels, forceps, etc.)

  • Labeled, sterile sample bags or containers

  • Dry ice or liquid nitrogen for snap-freezing

  • -80°C freezer for storage

Procedure:

  • Acclimation: Acclimate animals to their housing for a minimum of 7 days prior to the study.

  • Dosing: Administer a single intramuscular dose of this compound at a specified concentration (e.g., 20 mg/kg body weight).

  • Observation: Monitor animals for any adverse reactions post-administration.

  • Euthanasia and Tissue Collection: At predetermined time points (e.g., 12, 24, 36, 48 hours) post-dosing, humanely euthanize a subset of animals.

  • Immediately collect samples of muscle, liver, kidney, and fat.

  • Sample Handling:

    • For each tissue type, collect a representative sample of approximately 10-20 grams.

    • Immediately snap-freeze the tissue samples in liquid nitrogen or on dry ice to halt metabolic activity.

    • Store the frozen samples in labeled containers at -80°C until analysis.

Tissue Homogenization and Extraction Protocol

This protocol describes the preparation of tissue samples for analysis.

Materials:

  • Frozen tissue samples

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge tubes (50 mL)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • n-Hexane

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • High-speed centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh approximately 2 g of frozen tissue into a centrifuge tube. Add a suitable volume of ACN (e.g., 10 mL) and homogenize until a uniform consistency is achieved.

  • Extraction:

    • Add anhydrous sodium sulfate to the homogenate to remove water.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the tissue debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Defatting (for fatty tissues):

    • Add an equal volume of n-hexane to the supernatant.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Discard the upper hexane layer.

  • Evaporation: Evaporate the extracted solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides a general method for the quantification of this compound and its metabolites.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

LC Conditions:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: [M+H]+ → specific product ions (to be determined by infusion of the standard)

    • N4-acetylthis compound: [M+H]+ → specific product ions (to be determined by infusion of the standard)

Visualizations

Below are diagrams illustrating the experimental workflow and the metabolic pathway of Sulfamonomethoxine.

G cluster_in_vivo In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis acclimation Animal Acclimation dosing Dosing with This compound acclimation->dosing collection Tissue Collection (Muscle, Liver, Kidney, Fat) dosing->collection homogenization Tissue Homogenization collection->homogenization extraction Solvent Extraction homogenization->extraction cleanup Cleanup/Defatting extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration lcms LC-MS/MS Analysis concentration->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for tissue metabolism studies.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism SMM This compound hydroxylation Hydroxylation SMM->hydroxylation CYP450 acetylation N4-Acetylation SMM->acetylation N-acetyltransferase excretion Excretion SMM->excretion hydroxylated_SMM Hydroxy-Sulfamonomethoxine-13C6 hydroxylation->hydroxylated_SMM glucuronidation Glucuronidation hydroxylated_SMM->glucuronidation UGT acetylated_SMM N4-acetyl- This compound acetylation->acetylated_SMM glucuronide_conjugate This compound Glucuronide glucuronidation->glucuronide_conjugate acetylated_SMM->excretion glucuronide_conjugate->excretion

Caption: Metabolic pathway of Sulfamonomethoxine.

References

Optimizing the Separation of Sulfonamides in HPLC Through Mobile Phase Composition

Author: BenchChem Technical Support Team. Date: November 2025

[Application Note]

Audience: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to selecting and optimizing the mobile phase composition for the separation of sulfonamides using High-Performance Liquid Chromatography (HPLC). It includes detailed experimental protocols and comparative data to aid in method development for the analysis of this critical class of antibiotics.

Introduction

Sulfonamides are a group of synthetic antimicrobial agents widely used in veterinary and human medicine.[1][2] Due to their potential for residues in food products and the development of antibiotic resistance, robust and reliable analytical methods for their detection and quantification are essential.[1] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and commonly employed technique for the analysis of sulfonamides.[3][4] The key to achieving optimal separation of these compounds lies in the careful selection and optimization of the mobile phase composition. This note explores the critical factors influencing this separation, including the choice of organic modifier, the pH of the aqueous phase, and the use of additives.

The Critical Role of Mobile Phase Composition

The retention and selectivity of sulfonamides in RP-HPLC are significantly influenced by the mobile phase. Key parameters to consider for optimization include:

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used for sulfonamide separation. Acetonitrile generally offers better peak symmetry and lower viscosity, while methanol can provide different selectivity. The choice between them often depends on the specific sulfonamides being analyzed.

  • Aqueous Phase and pH Control: Sulfonamides are amphoteric molecules, meaning they can exist in cationic, neutral, or anionic forms depending on the pH. The pH of the mobile phase is, therefore, a crucial parameter for controlling their retention time and achieving separation. Acidic mobile phases, often prepared with formic acid, acetic acid, or phosphate buffers, are frequently used to suppress the ionization of the acidic sulfonamide group, leading to increased retention on a reversed-phase column. It is recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure reproducible results.

  • Additives and Buffers: Buffers such as phosphate are used to maintain a constant pH throughout the analysis, which is critical for stable retention times. Additives like formic acid or acetic acid are commonly used to control pH and improve peak shape.

Comparative Chromatographic Conditions for Sulfonamide Separation

The following tables summarize various mobile phase compositions and chromatographic conditions that have been successfully employed for the separation of sulfonamides. This data provides a starting point for method development.

Table 1: Gradient Elution Methods for Sulfonamide Separation

Stationary PhaseMobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)DetectionReference
YMC-Triart C8 (250x4.6 mm, 5µm)0.1% Formic Acid in WaterAcetonitrile0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B1.0UV at 265 nm
Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm)0.08% Acetic Acid in WaterAcetonitrile(Details in Reference)0.6FLD (Ex: 405 nm, Em: 495 nm)

Table 2: Isocratic Elution Methods for Sulfonamide Separation

Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
Cogent RP Phenyl Hexyl (150x4.6 mm, 5µm)75:25 DI Water with 0.1% Formic Acid / Methanol1.0UV at 270 nm
C18 (250x4.6 mm, 5µm)60:35:5 (v/v/v) Distilled Water : Acetonitrile : Methanol (pH 2.5 with Phosphoric Acid)1.0UV at 278 nm
Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm)0.05 M SDS, 0.02 M Phosphate Buffer, 6% propan-2-ol (pH 3)0.6UV at 260 nm
Supelcosil C18 (250x4.6 mm, 5µm)80:20 (v/v) 0.05M KH₂PO₄ (pH 3.0) : Acetonitrile2.0UV at 260 nm

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the HPLC analysis of sulfonamides, based on established methods.

Protocol 1: Gradient RP-HPLC Method for Comprehensive Sulfonamide Screening

This protocol is suitable for separating a wide range of sulfonamides with varying polarities.

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm).

    • Column Temperature: 25 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 265 nm.

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: Hold at 10% B (column re-equilibration)

  • Sample Preparation:

    • Dissolve the sulfonamide standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Isocratic RP-HPLC Method for Routine Analysis

This protocol is a simpler, faster method suitable for quality control or the analysis of less complex mixtures.

  • Chromatographic System:

    • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation:

    • Prepare a mixture of 600 mL of distilled water, 350 mL of acetonitrile, and 50 mL of methanol.

    • Adjust the pH to 2.5 with 85% phosphoric acid.

    • Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 278 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sulfonamide standard or sample in the mobile phase to a known concentration (e.g., 0.01 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for Mobile Phase Optimization

The process of developing an optimal mobile phase for sulfonamide separation can be systematically approached. The following diagram illustrates a logical workflow for this process.

MobilePhaseOptimization start Start: Define Analytical Goal (e.g., number of sulfonamides, matrix) select_column Select Initial Column (e.g., C18, C8, Phenyl-Hexyl) start->select_column end Optimal Separation Achieved select_organic Select Organic Modifier (Acetonitrile or Methanol) select_column->select_organic initial_gradient Run Initial Gradient (e.g., 5-95% organic modifier) select_organic->initial_gradient evaluate_initial Evaluate Initial Separation (Peak shape, resolution, retention) initial_gradient->evaluate_initial optimize_ph Optimize Mobile Phase pH (Test acidic pH range, e.g., 2.5-4.5) evaluate_initial->optimize_ph evaluate_ph Evaluate pH Effect (Improved resolution and peak shape?) optimize_ph->evaluate_ph evaluate_ph->select_organic No, try other modifier fine_tune_gradient Fine-tune Gradient Slope (Adjust steepness for critical pairs) evaluate_ph->fine_tune_gradient Yes evaluate_gradient Evaluate Fine-tuned Gradient (All compounds baseline resolved?) fine_tune_gradient->evaluate_gradient consider_isocratic Consider Isocratic Method (If retention times are close) evaluate_gradient->consider_isocratic No validate_method Validate Final Method (Linearity, precision, accuracy) evaluate_gradient->validate_method Yes optimize_isocratic Optimize Isocratic Composition (Adjust organic modifier percentage) consider_isocratic->optimize_isocratic optimize_isocratic->evaluate_gradient validate_method->end

Caption: Workflow for optimizing HPLC mobile phase composition for sulfonamide separation.

Conclusion

The optimal separation of sulfonamides by HPLC is highly dependent on the mobile phase composition, with the organic modifier and particularly the pH of the aqueous phase playing pivotal roles. By systematically evaluating different organic modifiers, optimizing the pH to control the ionization state of the analytes, and fine-tuning the elution mode (gradient or isocratic), a robust and reliable separation method can be developed. The provided protocols and comparative data serve as a valuable resource for researchers and analysts in the pharmaceutical and food safety sectors to streamline their method development process for sulfonamide analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity for Sulfamonomethoxine-13C6 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Sulfamonomethoxine-13C6 using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in an LC-MS/MS analysis?

A1: Low signal intensity for your stable isotope-labeled internal standard can originate from several factors throughout the analytical workflow. The most frequent causes include:

  • Sample-Related Issues:

    • Incorrect Spiking Concentration: The concentration of this compound added to the sample may be too low for detection or outside the optimal range for the instrument.

    • Degradation of the Internal Standard: Improper storage or handling of the this compound stock solution can lead to its degradation.[1]

    • Inefficient Sample Preparation: Losses of the internal standard can occur during extraction and cleanup steps if the protocol is not optimized.

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks reduce the signal-to-noise ratio. This can be due to a degraded column, an inappropriate mobile phase, or a suboptimal gradient.

    • System Leaks: Leaks in the LC system can result in inconsistent flow rates and, consequently, variable and low signal intensity.

  • Mass Spectrometry (MS) Issues:

    • Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the ion source, leading to a suppressed signal.[1]

    • Suboptimal MS Parameters: Incorrect settings for parameters such as capillary voltage, gas flows, source temperature, and collision energy will result in poor ionization and fragmentation, leading to low signal intensity.

    • Contaminated Ion Source: Residue buildup in the ion source can significantly decrease instrument sensitivity.[1]

Q2: How can I systematically troubleshoot a sudden and complete loss of signal for this compound?

A2: A systematic approach is key to efficiently identifying the root cause of signal loss. The first step is to determine if the issue lies with the sample, the LC system, or the MS detector.

A recommended strategy is to perform a direct infusion analysis. By introducing a standard solution of this compound directly into the mass spectrometer (bypassing the LC system), you can isolate the problem.

  • Strong and Stable Signal During Infusion: If you observe a good signal, the issue is likely within your LC system (e.g., leaks, pump malfunction, incorrect mobile phase composition) or the sample itself (e.g., degradation, incorrect preparation).

  • No or Low Signal During Infusion: If the signal remains poor, the problem is likely with the mass spectrometer (e.g., dirty ion source, incorrect tuning parameters, detector failure) or the standard solution itself (e.g., degraded standard).

Q3: What is ion suppression and how can I mitigate it for this compound analysis?

A3: Ion suppression, also known as a matrix effect, occurs when molecules co-eluting from the LC column with your analyte of interest (in this case, this compound) interfere with its ionization process in the MS source. This leads to a decrease in the signal intensity of the analyte. Electrospray ionization (ESI) is particularly susceptible to this phenomenon.

Here are several strategies to mitigate ion suppression:

  • Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the LC gradient to better separate the this compound from the matrix components.

  • Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering compounds to a level where they no longer significantly suppress the signal.

  • Use a Stable Isotope-Labeled Internal Standard: The use of this compound itself is a primary strategy to compensate for matrix effects, as it will be affected in the same way as the unlabeled analyte, allowing for accurate quantification.[2]

Q4: Can the unlabeled Sulfamonomethoxine analyte interfere with the this compound signal?

A4: Yes, at very high concentrations, the unlabeled analyte can compete with the labeled internal standard for ionization in the MS source. This can lead to a phenomenon known as "analyte-induced suppression" of the internal standard signal. This is due to the limited number of available charges or space at the surface of the ESI droplets. It is important to ensure that the concentration of the internal standard is appropriate for the expected concentration range of the analyte.

Troubleshooting Guides

Guide 1: Step-by-Step Troubleshooting for Low Signal Intensity

This guide provides a logical workflow to diagnose the cause of a poor signal for this compound.

G start Start: Poor Signal for This compound infusion Perform Direct Infusion of Standard start->infusion good_signal Signal is Good infusion->good_signal Yes bad_signal Signal is Poor infusion->bad_signal No check_lc Troubleshoot LC System: - Check for leaks - Verify mobile phase - Check pump performance check_sample Review Sample Prep: - Check standard concentration - Verify extraction procedure - Assess standard stability check_ms Troubleshoot MS: - Clean ion source - Check MS parameters - Verify detector function check_standard Check Standard Integrity: - Prepare fresh standard - Verify solvent lc_issue Issue is with LC or Sample good_signal->lc_issue ms_issue Issue is with MS or Standard bad_signal->ms_issue lc_issue->check_lc lc_issue->check_sample ms_issue->check_ms ms_issue->check_standard

Systematic troubleshooting workflow.

Experimental Protocols & Data

Protocol 1: Sample Preparation of Animal Tissue for Sulfamonomethoxine Analysis

This protocol describes a common method for the extraction of Sulfamonomethoxine from animal tissue using a deuterated internal standard, which is analogous to using a 13C-labeled standard.

Materials:

  • Homogenized animal tissue (e.g., muscle, liver)

  • This compound internal standard solution

  • Acetonitrile (HPLC grade)

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer and centrifuge

  • Nitrogen evaporator

  • 0.22 µm syringe filters

Procedure:

  • Weigh 2.0 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes, then shake vigorously for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

Quantitative Data and Method Parameters

The following tables provide typical parameters for the LC-MS/MS analysis of Sulfamonomethoxine. Note that MS parameters, especially collision energy, should be optimized for your specific instrument.

Table 1: Typical Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Data adapted from a method for Sulfamonomethoxine-d4, which is expected to have similar chromatographic behavior to this compound.

Table 2: Typical Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimization Required (Typically 3-5 kV)
Source Temperature Optimization Required (e.g., 120-150 °C)
Desolvation Temperature Optimization Required (e.g., 350-500 °C)
Gas Flows Nebulizer and Drying Gases - Instrument Dependent

Table 3: Example MRM Transitions for Sulfamonomethoxine

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfamonomethoxine281.1156.1Optimization Required
108.1Optimization Required
This compound287.1162.1Optimization Required
114.1Optimization Required

Note: The precursor ion for this compound is +6 Da compared to the unlabeled compound. The product ions will also be shifted by +6 Da if the 13C labels are within the fragmented portion of the molecule. The optimal collision energy for each transition must be determined empirically on your specific instrument.

Visualization of Key Concepts

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantitative analysis of Sulfamonomethoxine using a 13C-labeled internal standard.

G sample Homogenized Sample spike Spike with This compound sample->spike extraction Extraction (e.g., Acetonitrile) spike->extraction cleanup Cleanup & Concentration (Evaporation & Reconstitution) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification lcms->quant

Quantitative analysis workflow.

Logical Relationships in Method Optimization

Optimizing an LC-MS method involves a series of interdependent steps to achieve the best signal intensity.

G cluster_0 Mass Spectrometry Optimization cluster_1 Liquid Chromatography Optimization cluster_2 Sample Preparation ion_source Optimize Ion Source (Voltage, Gas, Temp) mrm Optimize MRM (Collision Energy) ion_source->mrm mobile_phase Select Mobile Phase & Additives gradient Optimize Gradient Profile mobile_phase->gradient gradient->ion_source sample_prep Optimize Extraction & Cleanup

Interdependencies in method optimization.

References

Minimizing matrix effects in sulfamonomethoxine analysis with isotope dilution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of sulfamonomethoxine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Here, you will find detailed information to overcome common challenges, particularly in minimizing matrix effects using isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor signal intensity and high variability for sulfamonomethoxine in my samples?

A1: Poor signal intensity and high variability are often indicative of significant ion suppression, a common matrix effect in LC-MS/MS analysis.[1] Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting components from the sample matrix.[1][2]

Q2: How does an isotope-labeled internal standard like sulfamonomethoxine-d4 help in analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) such as sulfamonomethoxine-d4 is the gold standard for quantitative LC-MS/MS analysis.[3] Because it has nearly identical physicochemical properties to the actual sulfamonomethoxine, it behaves similarly during sample extraction, chromatography, and ionization.[1] This allows it to effectively compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification.

Q3: What is the best way to quantitatively assess the degree of ion suppression?

A3: The matrix factor (MF) is a quantitative measure of ion suppression or enhancement. It is calculated by comparing the peak area of the analyte in the presence of the matrix to its peak area in a neat solution.

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q4: What are the most effective sample preparation techniques to reduce matrix effects?

A4: Improving sample preparation is a crucial step in circumventing ion suppression. The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). While PPT is simple, it is often the least effective at removing interfering matrix components like phospholipids. LLE and SPE generally provide a cleaner sample extract.

Troubleshooting Guide

Issue: Persistent Ion Suppression Despite Using an Isotope-Labeled Internal Standard

Even with a reliable internal standard, significant matrix effects can still impact your analysis. Here are some steps to troubleshoot and mitigate this issue:

  • Optimize Sample Preparation: If you are using protein precipitation, consider switching to a more robust method like liquid-liquid extraction or solid-phase extraction for better removal of matrix components.

  • Chromatographic Separation: Adjust your liquid chromatography method to separate the sulfamonomethoxine peak from regions of major ion suppression. A post-column infusion experiment can help identify these regions.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

Experimental Protocols

Protocol 1: Sample Preparation of Animal Tissue using Acetonitrile Precipitation

This protocol is a general guideline for the extraction of sulfamonomethoxine from animal tissues.

  • Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of sulfamonomethoxine-d4 internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes and then shake vigorously for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of sulfamonomethoxine-d4 internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

These are typical starting conditions for the analysis of sulfamonomethoxine.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient from 10% to 90% B over several minutes is a good starting point.

    • Flow Rate: 0.5 mL/min

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The use of sulfamonomethoxine-d4 as an internal standard provides excellent performance in terms of linearity, recovery, and precision across various animal matrices.

Table 1: Method Validation Parameters for Sulfamonomethoxine in Various Matrices

MatrixLinearity Range (ng/g or ng/mL)Correlation Coefficient (r²)Recovery (%)Precision (%RSD)
Poultry Muscle1.0 - 50.0>0.99985-105<15
Poultry Liver1.0 - 50.0>0.99980-110<15
Poultry Kidney1.0 - 50.0>0.99982-108<15
Plasma0.5 - 100>0.99590-110<10
Milk1.0 - 100>0.9991-114<15

Data synthesized from multiple sources for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Tissue Sample add_is Add Sulfamonomethoxine-d4 sample->add_is extract Extract with Acetonitrile add_is->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data Data Processing lc_ms->data

Caption: Experimental workflow for sulfamonomethoxine analysis in tissue.

isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification analyte Analyte (Sulfamonomethoxine) mix Mix Sample and Internal Standard analyte->mix is Known Amount of Isotope-Labeled Analyte (Sulfamonomethoxine-d4) is->mix extraction Sample Preparation (Extraction, Cleanup) mix->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Measure Ratio of Analyte to Internal Standard analysis->ratio concentration Calculate Analyte Concentration ratio->concentration

Caption: Principle of isotope dilution mass spectrometry.

matrix_effects cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Ion Source cluster_outcome Result coelution Co-elution of Analyte and Matrix Components ionization Ionization Process coelution->ionization Interference suppression Ion Suppression ionization->suppression enhancement Ion Enhancement ionization->enhancement

Caption: Causes of matrix effects in LC-MS analysis.

References

Improving peak shape and resolution for sulfamonomethoxine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution during the chromatographic analysis of sulfamonomethoxine.

Troubleshooting Guide: Common Issues in Sulfamonomethoxine Chromatography

Poor peak shape and inadequate resolution are common challenges in the HPLC analysis of sulfamonomethoxine. This guide outlines potential causes and practical solutions to address these issues.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: Sulfamonomethoxine, containing a primary aromatic amine and a sulfonamide group, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]1. Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an acidic modifier like phosphoric acid or acetic acid.[2] This protonates the silanol groups, minimizing their interaction with the basic moieties of sulfamonomethoxine. 2. Use an End-Capped Column: Employ a C18 column that is end-capped to reduce the number of available silanol groups. 3. Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[3][4]
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of sulfamonomethoxine in the sample solution.
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase.
Peak Fronting Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.1. Reduce Injection Volume or Sample Concentration: As with peak tailing, decrease the amount of analyte loaded onto the column.
Poor Sample Solubility: If sulfamonomethoxine is not fully dissolved in the injection solvent, it can lead to a broad, fronting peak.1. Choose a More Appropriate Solvent: Ensure sulfamonomethoxine is completely soluble in the sample solvent. Methanol is a suitable solvent for sulfamonomethoxine.
Column Collapse: Operating at a pH or temperature outside the column's recommended range can damage the stationary phase.1. Verify Column Specifications: Check the manufacturer's guidelines for the pH and temperature stability of your column.
Poor Resolution Inadequate Separation of Analytes: The mobile phase composition may not be optimal for separating sulfamonomethoxine from other components in the sample.1. Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient can often improve the resolution of closely eluting peaks. 2. Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
Low Column Efficiency: An old or contaminated column will exhibit reduced efficiency, leading to broader peaks and poor resolution.1. Flush the Column: Wash the column with a strong solvent to remove contaminants. 2. Replace the Column: If flushing does not restore performance, the column may need to be replaced.
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to band broadening and loss of resolution.1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector. 2. Ensure Proper Connections: Check that all fittings are secure and properly seated to avoid dead volume.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the mobile phase when analyzing sulfamonomethoxine?

A1: To achieve optimal peak shape for sulfamonomethoxine, it is recommended to use a mobile phase with a pH between 2.5 and 3.0. Sulfamonomethoxine has a pKa value associated with its sulfonamide group, and working at a low pH ensures that the residual silanol groups on the silica-based column are protonated and less likely to cause peak tailing through secondary interactions.

Q2: Which type of HPLC column is best suited for sulfamonomethoxine analysis?

A2: A C18 column is the most commonly used and generally effective stationary phase for the analysis of sulfamonomethoxine and other sulfonamides. To minimize peak tailing, it is highly recommended to use an end-capped C18 column.

Q3: My sulfamonomethoxine peak is still tailing even after adjusting the mobile phase pH. What else can I do?

A3: If peak tailing persists after pH optimization, consider the following:

  • Check for Sample Overload: Try reducing the injection volume or diluting your sample.

  • Evaluate Your Column: The column may be old or contaminated. Try flushing it with a strong solvent or replacing it if necessary.

  • Increase Buffer Strength: A higher concentration of the buffer in your mobile phase can help to mask residual silanol interactions.

  • Consider a Different Organic Modifier: Sometimes, switching from methanol to acetonitrile, or vice versa, can improve peak shape.

Q4: How can I improve the resolution between sulfamonomethoxine and its related impurities?

A4: To enhance resolution, you can try the following:

  • Optimize the Gradient: If you are using a gradient elution, try making the gradient shallower. This will increase the separation time between closely eluting peaks.

  • Adjust the Mobile Phase Composition: Fine-tune the ratio of your organic and aqueous phases.

  • Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity. Experiment with both methanol and acetonitrile.

  • Reduce Extra-Column Volume: Ensure your HPLC system is optimized with minimal tubing length and proper connections to reduce band broadening.

Experimental Protocols

Below are examples of detailed experimental methodologies for the chromatographic analysis of sulfamonomethoxine.

Method 1: Isocratic Analysis of Sulfamonomethoxine

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.02 M Phosphoric acid solution : Methanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method 2: Analysis of Sulfamonomethoxine and its Metabolites

  • Column: Hisep shielded hydrophobic phase column

  • Mobile Phase: 0.3% Acetic acid solution (pH 2.9) : Ethanol (75:25, v/v)

  • Elution: Isocratic

  • Detector: Photo-diode array (PDA)

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in sulfamonomethoxine chromatography.

TroubleshootingWorkflow Start Poor Peak Shape or Resolution Observed CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing Asymmetrical (Tail) Fronting Peak Fronting CheckPeakShape->Fronting Asymmetrical (Front) GoodShape Symmetrical Peak CheckPeakShape->GoodShape Symmetrical OptimizepH Adjust Mobile Phase pH (2.5-3.0) Tailing->OptimizepH ReduceLoad Reduce Sample Load (Volume/Concentration) Tailing->ReduceLoad Fronting->ReduceLoad CheckSolvent Verify Sample Solvent Compatibility Fronting->CheckSolvent CheckResolution Evaluate Resolution GoodShape->CheckResolution PoorResolution Poor Resolution CheckResolution->PoorResolution Inadequate GoodResolution Adequate Resolution CheckResolution->GoodResolution Adequate OptimizeMobilePhase Optimize Mobile Phase Composition/Gradient PoorResolution->OptimizeMobilePhase CheckColumn Inspect/Flush/Replace Column PoorResolution->CheckColumn CheckSystem Minimize Extra-Column Volume PoorResolution->CheckSystem End Problem Resolved GoodResolution->End OptimizepH->CheckPeakShape ReduceLoad->CheckPeakShape CheckSolvent->CheckPeakShape OptimizeMobilePhase->CheckResolution CheckColumn->CheckResolution CheckSystem->CheckResolution

Caption: Troubleshooting workflow for sulfamonomethoxine chromatography.

References

Stability of Sulfamonomethoxine-13C6 in stock solutions and biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Sulfamonomethoxine-13C6 in stock solutions and biological samples. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. Based on available data for sulfamonomethoxine, stock solutions are stable for up to one year at -20°C and up to two years at -80°C[1]. For short-term storage, solutions are generally stable for up to 3 months at -20°C in solvents like DMSO[2].

Q2: What solvents are suitable for preparing this compound stock solutions?

Q3: How should I handle the stability of this compound in biological samples like plasma and urine?

A: For long-term stability, biological samples should be stored at -80°C. General recommendations for antibiotics in plasma suggest storage at -80°C is suitable for up to one year for many compounds[3][4]. For short-term (bench-top) stability, it is crucial to minimize the time samples spend at room temperature. Many antibiotics in plasma are stable for up to 24 hours at 4-6°C. It is best practice to process samples on ice and store them at -80°C as soon as possible.

Q4: How many freeze-thaw cycles can my biological samples containing this compound undergo?

A: The number of permissible freeze-thaw cycles should be determined during method validation. For many analytes in plasma and urine, stability has been demonstrated for up to three to five freeze-thaw cycles without significant degradation. However, it is recommended to aliquot samples into single-use tubes to minimize the need for repeated freeze-thaw cycles.

Q5: What is "autosampler stability" and why is it important?

A: Autosampler stability refers to the stability of the analyte in the processed sample (e.g., reconstituted extract) while it resides in the autosampler of the analytical instrument (e.g., LC-MS/MS) before injection. This is a critical parameter to evaluate, as degradation in the autosampler can lead to inaccurate quantification. Stability should be assessed for the expected duration of an analytical run.

Stability Data Summary

The following tables summarize the available stability data for sulfamonomethoxine, which can be considered indicative for this compound due to their structural similarity.

Table 1: Stability of Sulfamonomethoxine in Stock Solutions

Storage ConditionSolventDurationStability
-80°CNot specified2 yearsStable
-20°CNot specified1 yearStable
-20°CDMSO3 monthsStable

Table 2: Stability of Sulfonamides and Other Antibiotics in Biological Samples (General Guidance)

Stability TypeMatrixStorage ConditionDurationStability
Short-Term (Bench-top)PlasmaRoom TemperatureUp to 24 hoursVaries by compound, some stable
Short-Term (Bench-top)Plasma4-6°C24 - 72 hoursGenerally stable for many antibiotics
Long-TermPlasma-20°CUp to 6 monthsGenerally stable for many antibiotics
Long-TermPlasma-80°CUp to 1 yearGenerally stable for many antibiotics
Freeze-ThawPlasma-20°C / -80°C3 - 5 cyclesGenerally stable for many analytes
Freeze-ThawUrine-80°CUp to 10 cyclesStable for many metabolites
AutosamplerReconstituted Extract4°C24 - 120 hoursVaries by compound, should be evaluated

Experimental Protocols

A crucial aspect of ensuring data integrity is the validation of the bioanalytical method, including a thorough evaluation of the analyte's stability.

Protocol 1: Stability-Indicating LC-MS/MS Method Validation

This protocol outlines the key steps for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sulfamonomethoxine, with this compound as the internal standard.

Workflow for the validation of a stability-indicating LC-MS/MS method.

Methodology Details:

  • Stock and Working Solutions:

    • Prepare primary stock solutions of Sulfamonomethoxine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare serial dilutions to create working solutions for calibration standards and quality controls.

  • Sample Preparation:

    • A common method for plasma is protein precipitation with acetonitrile.

    • For urine, a simple "dilute-and-shoot" approach after centrifugation may be sufficient.

    • Add a fixed amount of this compound internal standard solution to all samples, calibrators, and QCs before processing.

  • LC-MS/MS Analysis:

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • The mobile phase typically consists of a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient mode.

    • Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Stability Evaluation:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to a specified number of freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing and analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time in a study.

    • Stock Solution Stability: Evaluate the stability of stock solutions stored at different temperatures over time.

    • Autosampler (Post-preparative) Stability: Analyze processed QC samples that have been stored in the autosampler for a period equivalent to the expected analytical run time.

Troubleshooting Guide

Variability in the internal standard (IS) signal can compromise the accuracy of your results. This guide addresses common issues related to the stability of this compound.

Troubleshooting Internal Standard Variability cluster_Degradation Degradation Causes cluster_SamplePrep Sample Preparation Issues cluster_Instrumental Instrumental Problems A Inconsistent IS Peak Area B Degradation of IS A->B C Sample Preparation Issues A->C D Instrumental Problems A->D B1 Improper Storage of Stock Solution B->B1 B2 Instability in Biological Matrix (e.g., prolonged bench-top time) B->B2 B3 Instability in Autosampler B->B3 C1 Inaccurate Spiking of IS C->C1 C2 Variable Extraction Recovery C->C2 C3 Matrix Effects (Ion Suppression/Enhancement) C->C3 D1 Inconsistent Injection Volume D->D1 D2 Fluctuations in MS Source D->D2

A logical workflow for troubleshooting inconsistent internal standard signals.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Verify that stock solutions and biological samples have been stored at the correct temperatures and for appropriate durations as outlined in the stability tables.

    • Ensure that the number of freeze-thaw cycles has not exceeded the validated limit.

  • Evaluate Sample Handling:

    • Confirm that samples were processed promptly after thawing, minimizing time at room temperature.

    • Review the procedure for adding the internal standard to ensure consistency and accuracy.

  • Investigate Matrix Effects:

    • Matrix effects, where components in the biological sample interfere with the ionization of the analyte and internal standard, can cause signal variability.

    • A post-column infusion experiment can help identify regions of ion suppression or enhancement in the chromatogram.

  • Check Instrument Performance:

    • Ensure the LC-MS/MS system is performing optimally by running system suitability tests.

    • Check for consistent injection volumes and stable spray in the mass spectrometer source.

  • Re-validate Stability:

    • If stability issues are suspected, it may be necessary to re-validate the stability of this compound under the specific conditions of your experiment.

By following these guidelines and performing thorough method validation, researchers can ensure the reliable and accurate quantification of Sulfamonomethoxine using this compound as an internal standard.

References

Dealing with co-eluting interferences in sulfonamide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in sulfonamide analysis.

Frequently Asked Questions (FAQs)

Q1: What are common co-eluting interferences in sulfonamide analysis?

A1: Co-eluting interferences in sulfonamide analysis often originate from the sample matrix itself. In complex matrices such as food, environmental samples, and biological fluids, endogenous and exogenous components can co-elute with the target sulfonamides, leading to inaccurate quantification.[1][2] Common interferences include:

  • Endogenous compounds: Proteins, lipids, pigments (e.g., chlorophyll, carotenoids), and other organic acids are frequently present in biological and food samples and can interfere with the analysis.[1][2][3]

  • Exogenous compounds: Other veterinary drugs, their metabolites, and formulation agents can co-elute with sulfonamides, causing signal suppression or enhancement.

  • Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), non-volatile salts and other matrix components can lead to ion suppression or enhancement, a phenomenon where the ionization efficiency of the analyte is altered by the presence of co-eluting compounds. This is a significant challenge in complex sample analysis.

Q2: How can I identify if co-eluting interferences are affecting my results?

A2: Several indicators can suggest the presence of co-eluting interferences:

  • Poor Peak Shape: Peak tailing, broadening, or splitting can indicate the presence of interfering compounds.

  • Inconsistent Baselines: A noisy or drifting baseline can be a sign of contamination or co-eluting matrix components.

  • Ion Suppression/Enhancement (LC-MS): A significant decrease or increase in the analyte signal when comparing a standard in pure solvent to a matrix-matched standard is a strong indication of matrix effects. A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.

  • Poor Reproducibility: High variability in quantitative results across replicate injections or different sample preparations points towards inconsistent matrix effects.

Q3: What are the primary strategies to mitigate co-eluting interferences?

A3: The most effective strategies focus on two main areas: improving sample preparation to remove interferences before analysis and optimizing chromatographic conditions to separate the analytes from interfering compounds.

  • Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are crucial for cleaning up complex samples and removing a significant portion of the matrix interferences.

  • Chromatographic Optimization: Modifying the analytical column, mobile phase composition, gradient, and flow rate can improve the separation of sulfonamides from interfering peaks.

  • Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are highly recommended, especially for LC-MS analysis, as they co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution

Symptoms:

  • Peaks are broad, tailing, or split.

  • Inability to separate two or more sulfonamides or separate them from matrix components.

Possible Causes & Solutions:

Possible Cause Solution
Inadequate Chromatographic Separation Optimize the HPLC/UHPLC method. This can involve changing the stationary phase (e.g., using a different column chemistry like C18 or phenyl-hexyl), adjusting the mobile phase composition and gradient, or modifying the column temperature to alter selectivity.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may be degraded and require replacement.
Injection of Particulates Filter all samples and mobile phases to prevent frit blockage. Using an in-line filter can also help protect the column.
Inappropriate Injection Solvent The injection solvent should be weaker than or match the initial mobile phase to avoid peak distortion.
Issue 2: Inaccurate and Irreproducible Quantitative Results

Symptoms:

  • High variability in analyte recovery.

  • Discrepancy between spiked and expected concentrations.

  • Significant signal suppression or enhancement in LC-MS analysis.

Possible Causes & Solutions:

Possible Cause Solution
Matrix Effects (Ion Suppression/Enhancement) The most common cause in LC-MS analysis. To mitigate this, improve sample cleanup using techniques like SPE or QuEChERS to remove interfering matrix components. Using a stable isotope-labeled internal standard is the most effective way to compensate for ion suppression. Diluting the sample can also reduce matrix effects, provided the analyte concentration remains above the limit of quantification.
Inefficient Extraction Optimize the sample preparation protocol. This includes selecting the appropriate extraction solvent, pH, and cleanup sorbent. For example, different SPE cartridges (e.g., Oasis HLB, C18) have different selectivities.
Calibration Mismatch Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration) to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Sulfonamide Cleanup

This protocol provides a general workflow for cleaning up liquid samples (e.g., milk, water) prior to LC-MS analysis.

  • Sample Pre-treatment:

    • For milk samples, perform protein precipitation by adding an equal volume of acetonitrile, vortexing, and centrifuging.

    • For water samples, adjust the pH to a range of 4-7 to ensure optimal retention of sulfonamides on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under vacuum or with a stream of nitrogen to remove residual water.

  • Elution:

    • Elute the sulfonamides from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for injection into the LC-MS system.

Protocol 2: QuEChERS Method for Solid Samples (e.g., Tissue, Food)

The QuEChERS method is a streamlined approach for sample preparation.

  • Homogenization and Extraction:

    • Homogenize a representative portion of the solid sample.

    • Add the homogenized sample to a centrifuge tube with an appropriate amount of water and an extraction solvent (typically acetonitrile with 0.1% formic acid).

    • Add extraction salts (e.g., anhydrous MgSO₄ and NaCl) to induce phase separation.

    • Vortex or shake vigorously and then centrifuge.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube.

    • The d-SPE tube contains a sorbent mixture to remove specific interferences. A common combination is primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences like fats.

    • Vortex and centrifuge the d-SPE tube.

  • Final Preparation:

    • The resulting supernatant can be directly injected or evaporated and reconstituted in the mobile phase for analysis.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery of sulfonamides. The following table summarizes typical recovery ranges for different techniques.

Sample Preparation Technique Matrix Sulfonamide Recovery Range (%) Reference
Solid-Phase Extraction (SPE)Water74.3 - 118
SPELiver TissueNot specified, but used for cleanup
QuEChERSBaby Food60.9 - 96.6
QuEChERSInstant Pastries67.6 - 103.8
Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)Water & Seafood80.0 - 116.0
Magnetic Solid-Phase Extraction (MSPE)Water & Foods74.3 - 107.2
Pressurized Liquid Extraction (PLE)Sewage Sludge & Soil60 - 130

Visualizations

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Method Development cluster_ms_specific LC-MS Specific Solutions start Problem Encountered: Co-eluting Interference q1 Are you using LC-MS? start->q1 q2 Is peak shape poor? q1->q2 No ion_suppression Investigate Ion Suppression: - Post-column infusion - Matrix-matched calibrants q1->ion_suppression Yes sample_prep Enhance Sample Cleanup: - Solid-Phase Extraction (SPE) - QuEChERS - Liquid-Liquid Extraction (LLE) q2->sample_prep No chrom_method Optimize Chromatography: - Change column - Adjust mobile phase/gradient - Modify flow rate q2->chrom_method Yes dilution Dilute Sample sample_prep->dilution end_node Resolution dilution->end_node chrom_method->sample_prep chrom_method->end_node sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) ion_suppression->sil_is sil_is->sample_prep sil_is->end_node

Caption: Troubleshooting workflow for co-eluting interferences.

SPE_Workflow start Start: Liquid Sample pretreatment 1. Sample Pre-treatment (e.g., pH adjustment, protein precipitation) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, then Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (Remove polar interferences) loading->washing drying 5. Drying Cartridge washing->drying elution 6. Elution of Sulfonamides (Organic Solvent) drying->elution reconstitution 7. Evaporation & Reconstitution elution->reconstitution end_node Analysis by LC-MS/HPLC reconstitution->end_node

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Calibration curve issues with Sulfamonomethoxine-13C6 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Sulfamonomethoxine-13C6 as an internal standard in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a stable isotope-labeled (SIL) internal standard like this compound?

An ideal SIL internal standard should:

  • Be chemically and structurally identical to the analyte.[1]

  • Co-elute chromatographically with the analyte to effectively compensate for matrix effects.[1][2]

  • Possess a sufficient mass difference from the analyte (typically ≥3 mass units) to prevent spectral overlap.[1]

  • Exhibit high isotopic purity with minimal presence of the unlabeled analyte.[1]

  • Have stable isotopic labels that do not exchange during sample preparation or analysis.

Q2: Why is my calibration curve for Sulfamonomethoxine non-linear?

Non-linearity in calibration curves when using a SIL internal standard is a common problem that can stem from several sources:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can be overwhelmed, leading to a plateau in the signal response.

  • Ion Source Saturation/Suppression: The electrospray ionization (ESI) source has a finite capacity for ionization. At high analyte concentrations, competition for ionization can occur between the analyte, the internal standard, and matrix components, resulting in a non-proportional response.

  • Matrix Effects: Components in the biological matrix can enhance or suppress the ionization of the analyte and internal standard, and this effect may not be consistent across the entire concentration range.

  • Cross-signal Contributions: Interference between the analyte and the SIL-IS can cause or enhance non-linearity.

  • Formation of Adducts or Dimers: At higher concentrations, the analyte may form dimers or adducts that are not the primary ion being measured.

Q3: I am observing a peak for the analyte in my blank samples that contain only the this compound internal standard. What is the cause?

This is likely due to the presence of unlabeled Sulfamonomethoxine as an impurity in the internal standard material. The synthesis of SIL standards is rarely 100% efficient, meaning a small amount of the unlabeled analyte can be present. This will contribute to the analyte signal, leading to an artificially high baseline and impacting the accuracy of low-concentration samples.

Q4: My this compound internal standard has a different retention time than the native Sulfamonomethoxine. Is this a problem?

Yes, this can be a significant issue. For the internal standard to effectively compensate for matrix effects, it must co-elute with the analyte. While 13C-labeled standards are less prone to chromatographic shifts compared to deuterium-labeled standards, differences in retention time can still occur. This can lead to inaccurate quantification because the analyte and internal standard are not experiencing the same matrix effects at the same time.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a frequent challenge in LC-MS/MS analysis. The following troubleshooting guide provides a systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Non-Linearity

cluster_0 Troubleshooting Non-Linear Calibration Curve start Start: Non-Linear Calibration Curve check_upper Check Upper Concentration Points start->check_upper dilute_upper Dilute Upper Standards and Re-inject check_upper->dilute_upper Plateau at high conc. check_matrix Assess Matrix Effects check_upper->check_matrix Non-linear across range linearity_restored Linearity Restored? dilute_upper->linearity_restored detector_saturation Conclusion: Detector Saturation linearity_restored->detector_saturation Yes linearity_restored->check_matrix No end End: Linear Curve Achieved detector_saturation->end post_extraction Perform Post-Extraction Spiking Experiment check_matrix->post_extraction matrix_effect_present Significant Matrix Effect? post_extraction->matrix_effect_present optimize_cleanup Optimize Sample Cleanup or Chromatography matrix_effect_present->optimize_cleanup Yes check_is Check Internal Standard Purity and Concentration matrix_effect_present->check_is No revalidate Re-validate Method optimize_cleanup->revalidate revalidate->end check_is->end

Caption: Troubleshooting decision tree for a non-linear calibration curve.

Quantitative Data Summary: Linearity Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r)≥ 0.99
Coefficient of Determination (R²)≥ 0.98
Calibration Point AccuracyWithin ±15% of nominal concentration (±20% for LLOQ)

Experimental Protocol: Assessing Detector Saturation

  • Prepare Dilutions: Prepare 1:10 and 1:100 dilutions of the highest concentration calibration standards using the blank matrix.

  • Sample Analysis: Analyze the diluted standards using the established LC-MS/MS method.

  • Data Evaluation: Calculate the concentration of the diluted standards using the original calibration curve.

Issue 2: Significant Matrix Effects

Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, can lead to inaccurate and imprecise results.

Workflow for Evaluating Matrix Effects

cluster_1 Matrix Effect Evaluation Workflow start Start: Suspected Matrix Effects prepare_sets Prepare Three Sets of Samples: A, B, and C start->prepare_sets set_a Set A: Analyte & IS in Neat Solution prepare_sets->set_a set_b Set B: Blank Matrix Extract Spiked with Analyte & IS prepare_sets->set_b set_c Set C: Matrix Spiked with Analyte & IS then Extracted prepare_sets->set_c analyze Analyze all Samples via LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calculate_me Calculate Matrix Effect (ME) and Recovery (RE) analyze->calculate_me formula_me ME (%) = (B/A) * 100 calculate_me->formula_me formula_re RE (%) = (C/B) * 100 calculate_me->formula_re evaluate Evaluate Results formula_me->evaluate formula_re->evaluate acceptable ME & RE Acceptable? evaluate->acceptable end End: Method is Robust acceptable->end Yes optimize Optimize Sample Preparation or Chromatography acceptable->optimize No optimize->start

Caption: Workflow for the quantitative assessment of matrix effects.

Quantitative Data Summary: Matrix Effect and Recovery

ParameterCalculationAcceptance Range
Matrix Effect (ME)(Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 10085% - 115%
Recovery (RE)(Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) x 100Consistent across concentration levels (e.g., RSD < 15%)
Internal Standard Normalized Matrix Factor(Analyte ME / IS ME)0.85 - 1.15

Experimental Protocol: Quantitative Assessment of Matrix Effects

This protocol uses the method described by Matuszewski et al. to quantitatively assess matrix effects.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the extracted matrix with the analyte and internal standard at low, medium, and high concentrations.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard at low, medium, and high concentrations before extraction.

  • Sample Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Effect (%): (Mean Peak Response of Set B / Mean Peak Response of Set A) * 100

    • Recovery (%): (Mean Peak Response of Set C / Mean Peak Response of Set B) * 100

    • A matrix effect value of <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Issue 3: Inconsistent Internal Standard Response

The response of the internal standard should be consistent across all samples, standards, and quality controls. Variability can indicate underlying issues with the method.

Logical Diagram for Investigating IS Variability

cluster_2 Investigating Internal Standard Response Variability start Start: Inconsistent IS Response pattern Examine Pattern of Variability start->pattern random Random Across Batch pattern->random Random trend Trend with Analyte Conc. pattern->trend Concentration Dependent periodic Periodic/Regular Intervals pattern->periodic Periodic check_instrument Check for Instrument Malfunction/Leaks random->check_instrument check_supplies Evaluate Lab Supplies (e.g., Vials, Pipette Tips) random->check_supplies check_ionization Investigate Ionization Suppression/Competition trend->check_ionization check_liquid_handler Check Liquid Handler/ Multichannel Pipette periodic->check_liquid_handler resolve Resolve Identified Issue check_instrument->resolve check_supplies->resolve check_ionization->resolve check_liquid_handler->resolve end End: Consistent IS Response resolve->end

Caption: A logical approach to diagnosing the root cause of inconsistent internal standard response.

Quantitative Data Summary: Internal Standard Response

ParameterAcceptance Criteria
Internal Standard Response VariabilityThe coefficient of variation (%CV) of the IS response across all samples in a run should typically be < 15-20%.
Outlier IdentificationIndividual IS responses deviating by more than 2-3 standard deviations from the mean may be considered outliers.

Experimental Protocol: Verifying Internal Standard Purity

  • Prepare High-Concentration IS Solution: Prepare a solution of the this compound internal standard in a neat solvent at a high concentration (e.g., 1 µg/mL).

  • LC-MS/MS Analysis: Analyze this solution using the developed method, monitoring the mass transitions for both the internal standard and the unlabeled Sulfamonomethoxine.

  • Data Analysis:

    • A small peak may be observed at the transition for the unlabeled analyte.

    • Quantify the area of this peak.

    • The area of the unlabeled peak should be negligible (e.g., <0.1%) compared to the area of the internal standard peak.

  • Corrective Action: If a significant amount of unlabeled analyte is present, it may be necessary to either use a different lot of the internal standard or to mathematically correct for the impurity, especially for low-level quantification.

References

Ensuring complete recovery of Sulfamonomethoxine-13C6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete recovery of Sulfamonomethoxine-13C6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its complete recovery important?

This compound is a stable isotope-labeled internal standard for Sulfamonomethoxine, a sulfonamide antibiotic. Its complete and consistent recovery during sample preparation is crucial for the accurate quantification of Sulfamonomethoxine in complex matrices such as plasma, tissue, and milk. Incomplete recovery of the internal standard can lead to underestimation or overestimation of the analyte concentration, compromising the reliability of pharmacokinetic, residue analysis, and other quantitative studies.

Q2: What are the common causes of low recovery of this compound during solid-phase extraction (SPE)?

Low recovery of this compound during SPE can be attributed to several factors:

  • Inappropriate Sorbent Selection: The choice of SPE cartridge sorbent is critical. Using a sorbent that does not have the appropriate interaction with this compound can lead to poor retention and loss of the analyte during sample loading and washing steps.

  • Incorrect Sample pH: The pH of the sample and the solutions used during SPE plays a significant role in the retention of ionizable compounds like Sulfamonomethoxine. If the pH is not optimized, the analyte may be in a form that is not well-retained by the sorbent.

  • Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to the premature elution of the analyte along with interferences. Conversely, the elution solvent may be too weak to completely desorb the analyte from the sorbent.

  • Matrix Effects: Components in the biological matrix (e.g., proteins, phospholipids, salts) can interfere with the interaction between this compound and the SPE sorbent, leading to reduced retention or inefficient elution.[1] These matrix components can also cause ion suppression or enhancement in the mass spectrometer, affecting the signal intensity.[1]

  • Procedural Errors: Inconsistent flow rates during sample loading and elution, allowing the SPE cartridge to dry out, or incomplete evaporation and reconstitution of the final extract can all contribute to low and variable recovery.

Q3: How does the pH of the sample affect the recovery of this compound?

Sulfamonomethoxine is an amphoteric compound with two pKa values, approximately 2.1 (for the amino group) and 6.1 (for the sulfonamide group). To ensure optimal retention on a reversed-phase SPE sorbent (like C18 or a polymeric sorbent), the pH of the sample should be adjusted to a value where Sulfamonomethoxine is in its neutral, less polar form. Typically, a pH between 3 and 5 is recommended to suppress the ionization of the sulfonamide group, thereby increasing its hydrophobicity and retention on the non-polar sorbent. Adjusting the pH of the elution solvent to a more basic value (e.g., by adding a small amount of ammonium hydroxide) will ionize the sulfonamide group, making the molecule more polar and facilitating its elution from the non-polar sorbent.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low or inconsistent recovery of this compound during solid-phase extraction.

Diagram: Troubleshooting Workflow for Low Recovery

TroubleshootingWorkflow start Start: Low or Inconsistent This compound Recovery check_protocol Verify Experimental Protocol (volumes, concentrations, steps) start->check_protocol issue_identified Issue Identified? check_protocol->issue_identified correct_protocol Correct Protocol and Re-run issue_identified->correct_protocol Yes optimize_spe Systematically Optimize SPE Method issue_identified->optimize_spe No end Achieved Complete and Consistent Recovery correct_protocol->end evaluate_sorbent Evaluate SPE Sorbent (e.g., HLB, MAX, C18) optimize_spe->evaluate_sorbent optimize_ph Optimize Sample and Elution pH optimize_spe->optimize_ph optimize_solvents Optimize Wash and Elution Solvents optimize_spe->optimize_solvents investigate_matrix Investigate Matrix Effects evaluate_sorbent->investigate_matrix optimize_ph->investigate_matrix optimize_solvents->investigate_matrix dilution Sample Dilution investigate_matrix->dilution alt_cleanup Alternative Cleanup (e.g., Protein Precipitation followed by SPE) investigate_matrix->alt_cleanup dilution->end alt_cleanup->end

Caption: A logical workflow for troubleshooting low recovery issues.

Quantitative Data Summary

The following tables summarize expected recovery ranges for sulfonamides under different SPE conditions based on available literature. These values can serve as a benchmark during method development and troubleshooting.

Table 1: Expected Recovery of Sulfonamides with Different SPE Cartridges

SPE Sorbent TypeCommon Trade NamesExpected Recovery Range (%)Notes
Hydrophilic-Lipophilic Balanced (HLB)Oasis HLB, Strata-X80 - 110%Generally provides good recovery for a broad range of analytes, including sulfonamides.
Mixed-Mode Cation Exchange (MCX)Oasis MCX70 - 100%Effective for basic compounds; requires careful pH control.
Mixed-Mode Anion Exchange (MAX)Oasis MAX75 - 105%Suitable for acidic compounds; requires careful pH control.
Reversed-Phase C18Bond Elut C18, Sep-Pak C1860 - 95%Performance can be more variable depending on the specific sulfonamide and matrix.

Table 2: Impact of Elution Solvent on Sulfonamide Recovery

Elution Solvent CompositionExpected Recovery Range (%)Notes
Methanol70 - 95%A common elution solvent for reversed-phase SPE.
Acetonitrile65 - 90%Can be a suitable alternative to methanol.
Methanol with 2% Ammonium Hydroxide85 - 110%The basic modifier helps to ionize the sulfonamide, facilitating its elution from a reversed-phase sorbent.
Acetonitrile with 2% Formic Acid70 - 95%The acidic modifier can be useful for certain mixed-mode sorbents.

Experimental Protocols

This section provides a detailed methodology for a key experiment: Solid-Phase Extraction (SPE) of Sulfamonomethoxine from plasma.

Protocol: Solid-Phase Extraction of Sulfamonomethoxine from Plasma

This protocol is a general guideline and may require optimization for specific applications and matrices.

Materials:

  • Plasma sample containing Sulfamonomethoxine

  • This compound internal standard solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (ultrapure)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (28-30%)

  • SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of this compound internal standard solution.

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of ultrapure water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Diagram: Experimental Workflow for SPE

ExperimentalWorkflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment - Add Internal Standard - Protein Precipitation - Centrifugation start->pretreatment conditioning 2. SPE Cartridge Conditioning - Methanol - Water pretreatment->conditioning loading 3. Sample Loading - Load Supernatant conditioning->loading washing 4. Washing - 5% Methanol/Water - Hexane - Drying loading->washing elution 5. Elution - Methanol with 2% NH4OH washing->elution reconstitution 6. Evaporation & Reconstitution - Nitrogen Evaporation - Reconstitute in Mobile Phase elution->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Step-by-step solid-phase extraction workflow.

References

Validation & Comparative

Validation of an analytical method for sulfamonomethoxine using Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two distinct analytical methods for the quantification of sulfamonomethoxine, a widely used sulfonamide antibiotic.[1] The primary method employs Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Sulfamonomethoxine-13C6, for robust and accurate quantification. This is contrasted with a more traditional High-Performance Liquid Chromatography (HPLC) method using ultraviolet (UV) detection, which serves as a common alternative.

This document is intended for researchers, scientists, and professionals in drug development, offering insights into the performance, protocols, and underlying principles of these analytical approaches. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations during sample preparation and instrumental analysis, leading to higher accuracy and precision.[2][3]

Performance Data & Comparison

The following tables summarize the key performance parameters for the LC-MS/MS method utilizing this compound and a conventional HPLC-UV method. The data presented is a composite from various studies on sulfonamide analysis and is intended to provide a comparative overview.

Table 1: Method Performance Comparison

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 95 - 105%91 - 105%[4]
Precision (RSD %) < 15%< 16%
Limit of Detection (LOD) 0.01 - 1.9 ng/L~20 µg/L
Limit of Quantification (LOQ) 0.02 - 7.6 ng/L~50 µg/L

Table 2: Typical Validation Parameters and Acceptance Criteria

ParameterAcceptance CriterionReference
Linearity (Coefficient of Determination, R²) ≥ 0.99[5]
Accuracy (Recovery) 80 - 120%
Precision (Repeatability, RSDr) < 20%
Specificity/Selectivity No significant interference at the retention time of the analyte.
Limit of Quantification (LOQ) The lowest concentration point on the calibration curve with acceptable precision and accuracy.

Experimental Protocols

Protocol 1: LC-MS/MS with this compound Internal Standard

This protocol is designed for the quantification of sulfamonomethoxine in complex matrices such as plasma or tissue.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge (e.g., Agilent Bond Elut HLB) with 6 mL of methanol, followed by 6 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 6 mL of water to remove interferences.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase (e.g., 4.6 mm × 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile or Methanol

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • MS Analysis: Multiple Reaction Monitoring (MRM)

    • Sulfamonomethoxine Transition: 281.3 → 156.0

    • This compound Transition: 287.3 → 162.0 (projected)

Protocol 2: HPLC with UV Detection

This protocol provides an alternative method for sulfamonomethoxine quantification, suitable for less complex sample matrices or when mass spectrometry is unavailable.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Homogenize the sample with a suitable solvent (e.g., ethyl acetate).

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Collect the organic layer containing the analyte.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. Instrumental Analysis: HPLC-UV Conditions

  • HPLC System: Standard HPLC with a UV or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic elution with a mixture of 0.3% acetic acid solution and ethanol.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 270 nm

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical method validation and the comparison between the two methodologies.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC LC Separation Concentration->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of sulfamonomethoxine using an internal standard.

validation_logic Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Logical workflow for the analytical method validation process.

Conclusion

The validation data robustly supports the use of LC-MS/MS with a stable isotope-labeled internal standard like this compound for the quantitative analysis of sulfamonomethoxine. This method consistently delivers superior sensitivity, accuracy, and precision, making it ideal for regulatory submissions and research requiring high-quality data. The use of an internal standard is crucial for mitigating matrix effects and instrumental variability, thereby ensuring the generation of reliable and defensible results. While HPLC-UV offers a more accessible alternative, it generally has higher detection limits and may be more susceptible to matrix interferences. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

References

A Head-to-Head Comparison: Sulfamonomethoxine-13C6 vs. Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison between Sulfamonomethoxine-13C6 and deuterated sulfamonomethoxine internal standards, supported by established principles and experimental data from analogous compounds.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] By being chemically identical to the analyte but with a different mass, they can effectively compensate for variations during sample preparation, chromatography, and ionization. The two most common types of SIL internal standards are those labeled with carbon-13 (¹³C) and those labeled with deuterium (D). While both serve this fundamental purpose, their physicochemical properties can lead to significant differences in analytical performance.[1]

Key Performance Differences: A Summary

The primary advantage of a SIL internal standard is its ability to perfectly mimic the behavior of the native analyte throughout the entire analytical process.[1] Ideally, the internal standard should co-elute with the analyte and experience identical matrix effects. However, the choice between a ¹³C- and a deuterium-labeled standard can determine how closely this ideal is met.[1]

FeatureSulfamonomethoxine-¹³C₆Deuterated SulfamonomethoxineRationale & Implications
Isotopic Stability High. The ¹³C label is integrated into the carbon backbone and is not prone to exchange.[2]Variable. Deuterium atoms, especially if not on stable positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent under certain pH or temperature conditions.¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the label and ensuring accurate quantification.
Chromatographic Co-elution Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, ensuring perfect co-elution.Potential for Shift. Deuteration can slightly alter polarity and lipophilicity, leading to a chromatographic shift relative to the native analyte. This shift often increases with the number of deuterium atoms.Co-elution is critical for accurate compensation of matrix effects. If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.
Matrix Effects More Accurate Compensation. Due to identical chromatographic behavior, it experiences the same matrix effects as the analyte.Potentially Incomplete Compensation. A shift in retention time means the deuterated standard may not experience the exact same matrix effects as the analyte.In complex biological matrices, differential matrix effects can be a significant source of analytical error. ¹³C-labeled standards provide more reliable correction for these effects.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H/D exchange can sometimes complicate mass spectra.¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost & Availability Generally more expensive and may be less readily available for a wide range of compounds.Often more affordable and available for a broader selection of molecules due to simpler synthesis.Cost and availability are practical considerations, but the potential for improved data quality with ¹³C standards can offset the higher initial cost by reducing the need for troubleshooting and repeat analyses.

Experimental Evidence from Analogous Compounds

A study on the analysis of amphetamines using UHPLC-MS/MS demonstrated that a ¹³C₆-labeled amphetamine co-eluted perfectly with the native analyte. In contrast, various deuterated amphetamines exhibited a retention time shift that increased with the number of deuterium atoms. This separation can have significant consequences for quantification, as the internal standard may not accurately reflect the matrix effects experienced by the analyte if they do not elute at the same time.

Similarly, for the analysis of the carbamate insecticide aldicarb, ¹³C-labeled standards are noted to have high isotopic stability, with the ¹³C atoms integrated into the carbon backbone and not susceptible to exchange. Conversely, deuterium atoms can be prone to back-exchange, which would compromise the accuracy of the assay.

Experimental Protocol: Quantitative Analysis of Sulfamonomethoxine in Plasma

This section outlines a generalized experimental protocol for the quantitative analysis of sulfamonomethoxine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is representative and would require optimization for specific applications.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of plasma, add 50 µL of the internal standard working solution (either Sulfamonomethoxine-¹³C₆ or deuterated Sulfamonomethoxine).

  • Add 1 mL of 4% phosphoric acid and vortex.

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Sulfamonomethoxine: Precursor ion > Product ion (To be determined empirically)

      • Sulfamonomethoxine-¹³C₆: Precursor ion+6 > Product ion (To be determined empirically)

      • Deuterated Sulfamonomethoxine: Precursor ion+n > Product ion (n = number of deuterium atoms, to be determined empirically)

3. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for choosing an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (¹³C₆ or Deuterated) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Peak Area Ratio (Analyte/IS) LC_MS->Data Cal Calibration Curve Data->Cal Quant Quantification Cal->Quant Decision_Tree Start Choosing an Internal Standard for Sulfamonomethoxine Analysis Crit1 Need for Highest Accuracy & Precision? Start->Crit1 Crit2 Complex Matrix (e.g., Plasma, Tissue)? Crit1->Crit2 Yes Crit3 Budget Constraints are Primary Concern? Crit1->Crit3 No Crit2->Crit3 No Rec3 Sulfamonomethoxine-¹³C₆ is Strongly Recommended Crit2->Rec3 Yes Rec1 Sulfamonomethoxine-¹³C₆ is Recommended Crit3->Rec1 No Rec2 Deuterated Standard may be an option (with careful validation) Crit3->Rec2 Yes

References

Navigating the Maze of Sulfonamide Analysis in Food: A Comparative Guide to Inter-laboratory Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safety of the food supply chain from antibiotic residues is a paramount concern. Sulfonamides, a class of synthetic antibiotics widely used in veterinary medicine, can persist in animal-derived food products, posing potential health risks to consumers. This guide provides an objective comparison of various analytical methods employed in inter-laboratory studies for the determination of sulfonamides in diverse food matrices, supported by experimental data and detailed protocols.

The accurate quantification of sulfonamide residues is crucial for regulatory compliance and consumer protection.[1] Regulatory bodies like the European Union have established Maximum Residue Limits (MRLs) for sulfonamides in foodstuffs of animal origin, typically at 100 µg/kg for the sum of all sulfonamides.[1][2] To enforce these limits, robust and reliable analytical methods are essential. This guide delves into the performance of various techniques, offering a comparative overview to aid laboratories in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The determination of sulfonamides in food involves a multi-step process, including sample preparation, extraction, and instrumental analysis. The choice of method often depends on the food matrix, the specific sulfonamides of interest, and the required sensitivity and selectivity. The following tables summarize the quantitative performance of different analytical methodologies as reported in various studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used confirmatory method due to its high sensitivity, selectivity, and ability to analyze multiple residues simultaneously.[3][4]

Table 1: Performance of LC-MS/MS Methods for Sulfonamide Determination

Food MatrixNumber of SulfonamidesSample PreparationRecovery (%)Precision (RSD %)LOD (µg/kg)LOQ (µg/kg)Reference
Instant Pastries24Modified QuEChERS67.6 - 103.80.80 - 9.230.01 - 0.140.02 - 0.45
Honey22Solid-Phase Extraction (SPE)70 - 1066 - 18--
Animal Tissues38 (including other antibiotics)SPE (Oasis HLB)54 - 102< 14 (inter-day)-0.5 - 10
Fish Muscle4Acidic Acetonitrile Extraction75 - 94-1.62 - 2.53 (CCα)2.01 - 3.13 (CCβ)
Cattle & Trout Muscle12Matrix Solid-Phase Dispersion75 - 981 - 8-3 - 15

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, CCα: Decision Limit, CCβ: Detection Capability

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a more accessible technique compared to LC-MS/MS and is often used for screening purposes.

Table 2: Performance of HPLC-DAD Method for Sulfonamide Determination

Food MatrixNumber of SulfonamidesSample PreparationRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Muscle10SPE (Cation-Exchange)---
Milk7SPE (Cation-Exchange)> 56-< 30 (for confirmation)
Other Analytical Techniques

A variety of other methods have been developed and validated for specific applications, ranging from rapid screening to alternative quantification techniques.

Table 3: Performance of Other Analytical Methods for Sulfonamide Determination

MethodFood MatrixNumber of SulfonamidesKey Performance CharacteristicsReference
Microbiological AssayChicken Muscle, Eggs, Prawns10LOD: 5 - 25 µg/kg
TLC-SERSFood (General)6LOD: 6.2 - 18.8 ng/mL (in solution)
Capillary Zone Electrophoresis (CZE)Pork, Chicken, Milk3LOD: 0.65 - 3.14 µg/mL (in solution), Recoveries: 79.5 - 112.4%
Biochip Array TechnologyHoney12CCα: 0.37 - 1.05 µg/kg, CCβ: 0.42 - 1.14 µg/kg, Recoveries: 64 - 192%

TLC-SERS: Thin-Layer Chromatography-Surface-Enhanced Raman Scattering

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are the cornerstone of reliable and reproducible results in inter-laboratory studies. Below are generalized methodologies for the key analytical techniques discussed.

Sample Preparation and Extraction

The initial step in sulfonamide analysis is the efficient extraction of the target analytes from the complex food matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for its simplicity and high throughput.

    • Homogenization: A representative sample of the food product is homogenized.

    • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile. For certain matrices, an acidic acetonitrile solution is used.

    • Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation.

    • Dispersive Solid-Phase Extraction (d-SPE): The supernatant is cleaned up by adding a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for cleanup and pre-concentration of analytes.

    • Extraction: Analytes are first extracted from the homogenized sample using a suitable solvent (e.g., ethyl acetate, McIlvaine buffer).

    • Cartridge Conditioning: An SPE cartridge (e.g., Cation-Exchange, Oasis HLB) is conditioned with appropriate solvents.

    • Loading and Washing: The sample extract is loaded onto the cartridge, and interfering substances are removed by washing with a specific solvent.

    • Elution: The sulfonamides are eluted from the cartridge with a suitable elution solvent.

Instrumental Analysis
  • LC-MS/MS Analysis:

    • Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a C18 column for the separation of individual sulfonamides.

    • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Detection is typically performed in the positive ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used for quantification and confirmation, providing high selectivity.

  • HPLC-DAD Analysis:

    • Chromatographic Separation: Similar to LC-MS/MS, a C18 column is used for separation.

    • Detection: A diode array detector is used to monitor the absorbance of the eluting compounds at a specific wavelength, typically around 270 nm.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the determination of sulfonamides in food, from sample reception to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleReception Sample Reception & Homogenization Extraction Extraction (e.g., QuEChERS, Solvent Extraction) SampleReception->Extraction Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup LC_Separation Liquid Chromatographic Separation (e.g., HPLC, UPLC) Cleanup->LC_Separation Inject Extract Detection Detection (e.g., MS/MS, DAD) LC_Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for sulfonamide residue analysis in food.

Conclusion

The selection of an appropriate analytical method for the determination of sulfonamides in food is a critical decision for any laboratory. While LC-MS/MS remains the gold standard for confirmatory analysis due to its superior sensitivity and selectivity, other methods such as HPLC-DAD and microbiological assays offer viable and cost-effective alternatives for screening purposes. This guide provides a comparative framework to assist researchers and scientists in navigating the complexities of sulfonamide analysis, ultimately contributing to a safer global food supply. The continuous development and validation of new and improved methods will further enhance the capabilities of laboratories to monitor and control these important veterinary drug residues.

References

A Comparative Guide to the Determination of Detection and Quantification Limits for Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of sulfamonomethoxine. It includes a summary of performance data, detailed experimental protocols, and visualizations to aid in the selection and implementation of appropriate analytical techniques.

Data Presentation: A Comparative Analysis of LOD and LOQ Values

The sensitivity of an analytical method is a critical parameter, defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[1][2] The determination of these values is essential for method validation in pharmaceutical analysis.[1][3]

Below is a summary of reported LOD and LOQ values for sulfamonomethoxine using various analytical methods and in different biological matrices.

Analytical MethodMatrixLODLOQReference
UPLC-MS/MSPoultry Tissues (muscle, liver, kidney, skin/fat)2 µg/kg10 µg/kg[4]
LC-MS/MSPlasma~0.1 ng/mL0.5 ng/mL
HPLCAnimal Blood Plasma≤0.043 µg/mL≤0.080 µg/mL
RAM-HPLCEggsNot specified≤0.08 ppm
LC-MS/MSSwine Muscle5 µg/kg15 µg/kg

Note: The variability in reported LOD and LOQ values can be attributed to differences in instrumentation, sample preparation, and the specific matrix being analyzed.

Experimental Protocols: Determining LOD and LOQ

Several approaches are utilized to determine the LOD and LOQ of an analytical method. The most common methods include the signal-to-noise (S/N) ratio and the calibration curve method.

1. Signal-to-Noise (S/N) Ratio Method

This method is based on the ratio of the analytical signal to the background noise of the system.

  • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.

  • LOQ: A signal-to-noise ratio of 10:1 is typically used to determine the LOQ.

Experimental Workflow:

  • Prepare a series of calibration standards of sulfamonomethoxine at decreasing concentrations.

  • Inject the standards into the analytical instrument (e.g., HPLC, LC-MS/MS).

  • Analyze the resulting chromatograms to determine the signal height of the analyte peak and the noise level of the baseline.

  • Calculate the S/N ratio for each concentration.

  • The concentration that yields an S/N ratio of approximately 3 is the estimated LOD, and the concentration that gives an S/N ratio of approximately 10 is the estimated LOQ.

  • These estimated concentrations should be confirmed by analyzing multiple replicate samples at these levels to ensure reproducibility.

2. Calibration Curve Method

This method relies on the statistical analysis of the calibration curve generated from a series of standards. The LOD and LOQ are calculated using the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ/S)

  • LOQ = 10 x (σ/S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.

  • S = the slope of the calibration curve.

Experimental Workflow:

  • Prepare a series of at least six calibration standards of sulfamonomethoxine in the expected linear range.

  • Inject each standard multiple times into the analytical instrument.

  • Construct a calibration curve by plotting the analyte response versus the concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope (S), and the standard deviation of the y-intercept (σ).

  • Calculate the LOD and LOQ using the formulas above.

  • Validate the calculated LOD and LOQ by analyzing spiked samples at these concentrations to confirm that the method provides acceptable precision and accuracy at these levels.

Detailed Protocol: Determination of Sulfamonomethoxine in Plasma by LC-MS/MS

This protocol describes a method for the quantification of sulfamonomethoxine in plasma, including the determination of the LOD and LOQ. For enhanced accuracy, a deuterated internal standard, such as Sulfamonomethoxine-d4, is recommended to compensate for matrix effects and variations in sample preparation.

1. Materials and Reagents

  • Sulfamonomethoxine reference standard

  • Sulfamonomethoxine-d4 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Control plasma

2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution (Sulfamonomethoxine-d4).

  • Add 600 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Sulfamonomethoxine: Q1/Q3 (e.g., 281.1 -> 156.1)

    • Sulfamonomethoxine-d4: Q1/Q3 (e.g., 285.1 -> 160.1)

4. LOD and LOQ Determination

  • Prepare a series of calibration standards by spiking control plasma with known concentrations of sulfamonomethoxine (e.g., ranging from 0.05 ng/mL to 100 ng/mL).

  • Prepare at least six replicates of the blank plasma (matrix without analyte) and the lowest concentration standards.

  • Process all samples according to the sample preparation protocol.

  • Analyze the samples using the LC-MS/MS method.

  • Determine the LOD and LOQ using either the S/N ratio method or the calibration curve method as described previously. For LC-MS/MS, the S/N method is commonly employed.

Mandatory Visualizations

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_calc Calculation Blank Blank Matrix Analysis LC-MS/MS or HPLC Analysis Blank->Analysis Spiked Spiked Samples (Low Concentrations) Spiked->Analysis SignalNoise Determine Signal & Noise Analysis->SignalNoise CalibCurve Construct Calibration Curve Analysis->CalibCurve LOD_SN LOD (S/N = 3) SignalNoise->LOD_SN LOQ_SN LOQ (S/N = 10) SignalNoise->LOQ_SN LOD_Cal LOD = 3.3 * (σ/S) CalibCurve->LOD_Cal LOQ_Cal LOQ = 10 * (σ/S) CalibCurve->LOQ_Cal

Caption: General workflow for the determination of LOD and LOQ.

Experimental_Workflow Plasma Plasma Sample IS Add Internal Standard (IS) Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Filter Filtration Recon->Filter LCMS LC-MS/MS Analysis Filter->LCMS

References

A Comparative Guide to the Isotope Dilution Method versus Alternative Techniques for Sulfamonomethoxine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of sulfamonomethoxine, a sulfonamide antibiotic, is critical for pharmacokinetic studies, residue analysis in food products, and ensuring regulatory compliance. This guide provides an objective comparison of the isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method with alternative analytical techniques, supported by experimental data.

The isotope dilution method, particularly when using a stable isotope-labeled internal standard like sulfamonomethoxine-d4, is widely regarded as the gold standard for quantitative analysis.[1] This approach offers superior accuracy and precision by effectively compensating for variations during sample preparation and instrumental analysis, as well as mitigating matrix effects that can suppress or enhance the analyte signal.[1] Alternative methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) without a stable isotope-labeled internal standard, are also employed, each with its own set of advantages and limitations.

Performance Comparison: Isotope Dilution vs. Alternative Methods

The selection of an analytical method for sulfamonomethoxine quantification depends on the specific requirements of the study, including the desired level of accuracy, precision, sensitivity, and the complexity of the sample matrix. The following tables summarize the performance characteristics of the isotope dilution method compared to other common techniques.

Method Matrix Accuracy (Recovery %) Precision (RSD %) Key Advantages Limitations
Isotope Dilution LC-MS/MS Milk96.8 - 103.8[2]< 5.75[2]High accuracy and precision, effectively corrects for matrix effects, high sensitivity and selectivity.[1]Higher cost of isotopically labeled standards.
Animal Tissue75 - 981 - 8
LC-MS/MS (without Isotope Dilution) ShrimpNot explicitly statedNot explicitly statedHigh sensitivity and selectivity.Susceptible to matrix effects, which can impact accuracy and precision.
Animal Tissue60 (average)Not explicitly statedSuitable for screening a wide range of residues.Lower recovery compared to isotope dilution methods.
HPLC-UV Feed78.2 - 105.2Not explicitly statedCost-effective, robust, and widely available.Lower sensitivity and selectivity compared to MS-based methods, potential for interference from matrix components.
EggsNot explicitly statedNot explicitly stated
HPLC-FLD (Fluorescence Detection) Feed79.3 - 114.02.7 - 14.9Enhanced sensitivity for certain analytes after derivatization.Requires a derivatization step, which can add complexity.
Organic Fertilizers77.00 - 121.164.36 - 18.55

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following are representative experimental protocols for the analysis of sulfamonomethoxine using the isotope dilution LC-MS/MS method and a conventional HPLC-UV method.

Isotope Dilution LC-MS/MS Method for Sulfamonomethoxine in Milk

This protocol is a representative example for the quantitative analysis of sulfamonomethoxine in a complex matrix like milk, employing an isotopically labeled internal standard.

1. Sample Preparation:

  • Spiking: To a known volume of milk sample, add a precise amount of sulfamonomethoxine-d4 internal standard solution.

  • Extraction: Add a mixture of acetonitrile and ethyl acetate (e.g., 6:4 v/v) to the spiked milk sample.

  • Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.

  • Centrifugation: Centrifuge the sample to separate the supernatant from the precipitated proteins.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both sulfamonomethoxine and its deuterated internal standard.

HPLC-UV Method for Sulfamonomethoxine in Animal Feed

This protocol provides a general procedure for the quantification of sulfamonomethoxine in a solid matrix like animal feed using HPLC with UV detection.

1. Sample Preparation:

  • Extraction: A representative sample of the feed is extracted with an organic solvent mixture, such as ethyl acetate, methanol, and acetonitrile.

  • Cleanup: The extract is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

  • Evaporation and Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.

2. HPLC-UV Conditions:

  • Chromatographic Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: The absorbance is monitored at a wavelength where sulfamonomethoxine exhibits maximum absorbance, typically around 270 nm.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the isotope dilution LC-MS/MS method and a general analytical method validation process.

IsotopeDilutionWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Milk) Spike Spike with Sulfamonomethoxine-d4 Sample->Spike Extraction Liquid-Liquid Extraction (Acetonitrile/Ethyl Acetate) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Ratio_Calculation Calculate Peak Area Ratio (Analyte/Internal Standard) MSMS_Detection->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Isotope Dilution LC-MS/MS Workflow

MethodValidation cluster_validation Validation Experiments Define_Purpose Define Analytical Method's Purpose Set_Parameters Set Performance Parameters Define_Purpose->Set_Parameters Specificity Specificity/ Selectivity Set_Parameters->Specificity Linearity Linearity & Range Set_Parameters->Linearity Accuracy Accuracy (Recovery) Set_Parameters->Accuracy Precision Precision (Repeatability & Intermediate Precision) Set_Parameters->Precision LOD_LOQ LOD & LOQ Set_Parameters->LOD_LOQ Robustness Robustness Set_Parameters->Robustness Documentation Document Results in a Validation Report Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation

Analytical Method Validation Process

References

A Comparative Guide to Quantitative Methods for Sulfamonomethoxine: Focus on Linearity and Range Utilizing Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative analytical methods for Sulfamonomethoxine, with a particular focus on the critical performance characteristics of linearity and range. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantification in complex matrices. Here, we compare methods utilizing Sulfamonomethoxine-¹³C₆ and other internal standards, supported by experimental data and detailed protocols.

The Importance of Linearity and Range in Quantitative Analysis

In quantitative analytical chemistry, linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A method with excellent linearity provides confidence that the measured signal accurately reflects the amount of the substance of interest. This is typically evaluated by a linear regression analysis of a calibration curve, with a high coefficient of determination (r²) indicating a strong linear relationship.

The range of a method is the interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is crucial for ensuring that the method is appropriate for the intended application, whether for determining trace-level residues or quantifying higher concentrations in pharmaceutical formulations.

Stable isotope-labeled internal standards, such as Sulfamonomethoxine-¹³C₆, are the gold standard for quantitative mass spectrometry. These standards have nearly identical chemical and physical properties to the analyte, allowing them to co-elute during chromatography and experience similar ionization effects. This co-behavior effectively compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.

Comparative Analysis of Quantitative Performance

The following table summarizes the linearity and range of different quantitative methods for Sulfamonomethoxine, highlighting the use of various internal standards.

AnalyteInternal StandardMatrixCalibration RangeCorrelation Coefficient (r²)Reference
SulfamonomethoxineSulfamonomethoxine-¹³C₆Various Livestock TissuesData not available in searched literatureData not available in searched literatureN/A
SulfamonomethoxineSulfamonomethoxine-d₄PlasmaNot explicitly stated> 0.99[1]
Multiple SulfonamidesSulfapyridineBovine Liver5 - 400 ng/g> 0.99
19 SulfonamidesNot specifiedWater0.5 - 100 µg/L> 0.998[2]
4 SulfonamidesNot specifiedFish MuscleNot explicitly stated> 0.99[3]
6 SulfonamidesNot specifiedCow MilkUp to 300 ng/mL> 0.9900[4]

Note: While specific quantitative data for a method validated with Sulfamonomethoxine-¹³C₆ was not available in the searched literature, the principles of using stable isotope-labeled internal standards suggest that its performance in terms of linearity and range would be comparable or superior to methods using deuterated analogs (Sulfamonomethoxine-d₄) due to the identical chemical behavior.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of veterinary drug residues, such as Sulfamonomethoxine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Tissue) spike Spike with Internal Standard (Sulfamonomethoxine-¹³C₆) sample->spike Add known amount extraction Extraction (e.g., SPE, LLE, QuEChERS) spike->extraction cleanup Sample Clean-up extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Sulfamonomethoxine calibration->quantification Calculate concentration

A typical experimental workflow for quantitative LC-MS/MS analysis.

Detailed Experimental Protocols

Below are representative protocols for the extraction and analysis of sulfonamides from different matrices.

Protocol 1: QuEChERS-based Extraction from Tilapia Fillet[5]

This method is suitable for the extraction of multiple sulfonamides from fish tissue.

  • Homogenization: Homogenize 5 g of tilapia fillet with 5 mL of ultrapure water.

  • Internal Standard Spiking: Add the internal standard solution to the homogenized sample.

  • Extraction: Add 10 mL of a 1% acetic acid in acetonitrile solution and vortex for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Dispersive Solid-Phase Extraction (d-SPE): Add 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous magnesium sulfate to the supernatant and vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm filter and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Milk

This protocol is designed for the extraction of sulfonamides and other veterinary drugs from milk.

  • Sample Preparation: To 10 mL of milk, add 20 mL of EDTA buffer and vortex.

  • Centrifugation: Centrifuge at 3000 rpm for 15 minutes.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifuged milk onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water.

  • Elution: Elute the analytes with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions (General)
  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of sulfonamides.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive detection.

Conclusion

The linearity and range of a quantitative method are fundamental parameters that ensure the reliability of analytical data. For the quantification of Sulfamonomethoxine, the use of a stable isotope-labeled internal standard, such as Sulfamonomethoxine-¹³C₆, is highly recommended. While specific validation data for methods employing Sulfamonomethoxine-¹³C₆ were not prominently available in the reviewed literature, the established principles of isotope dilution mass spectrometry strongly support its use for achieving the highest levels of accuracy and precision. The comparative data from methods using other internal standards demonstrate that excellent linearity (r² > 0.99) is achievable over a wide concentration range, which is essential for applications ranging from residue analysis to pharmacokinetic studies. The detailed protocols and workflow provided in this guide offer a solid foundation for developing and validating robust quantitative methods for Sulfamonomethoxine.

References

Navigating the Nuances of Residue Analysis: A Comparative Guide to Measurement Uncertainty for Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the exacting world of pharmaceutical research and food safety, the precise quantification of veterinary drug residues is paramount. This guide provides a comprehensive comparison of methodologies for calculating measurement uncertainty in the analysis of sulfamonomethoxine, a widely used sulfonamide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols and data that underpin reliable residue analysis, ensuring that analytical results are not only accurate but are also reported with a statistically meaningful measure of their uncertainty.

The Foundation of Reliable Measurement: Understanding Uncertainty

Measurement uncertainty is a quantitative indication of the quality of a measurement result, characterizing the range within which the true value is asserted to lie with a stated level of confidence. For sulfamonomethoxine residue analysis, which is crucial for enforcing maximum residue limits (MRLs) in food products, a thorough understanding and calculation of measurement uncertainty are not just best practice but a regulatory expectation under standards such as ISO/IEC 17025.[1]

The two primary approaches for evaluating measurement uncertainty are the "bottom-up" and "top-down" methods. The bottom-up approach requires the identification and quantification of every individual source of uncertainty, while the top-down approach utilizes data from method validation and proficiency testing to estimate the overall uncertainty.[2]

Comparative Analysis of Methodologies

The determination of sulfamonomethoxine residues is predominantly accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[3][4] While the core instrumentation is similar, variations in sample preparation and the approach to uncertainty calculation can significantly impact the final reported uncertainty.

Experimental Protocols: From Sample to Signal

A robust analytical method begins with a well-defined experimental protocol. Below are summaries of typical methods for extracting sulfamonomethoxine from animal-derived matrices.

Protocol 1: Solid-Phase Extraction (SPE) for Milk Samples

This method is frequently employed for its efficiency in cleaning up complex matrices like milk.

  • Sample Preparation: A 1 mL milk sample is mixed with 5 mL of acidified acetonitrile.[5]

  • Protein Precipitation: 1 gram of sodium chloride is added, and the mixture is vortexed and centrifuged to precipitate proteins.

  • Extraction: The supernatant is transferred and evaporated to dryness under a nitrogen stream.

  • Reconstitution: The residue is reconstituted in 1 mL of a methanol:water:formic acid solution (80:20:0.1%) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Animal Tissues

For solid samples such as muscle, liver, or kidney, a liquid-liquid extraction is a common approach.

  • Homogenization: 2.0 g of homogenized tissue is weighed into a centrifuge tube.

  • Internal Standard Spiking: A known amount of an internal standard, such as Sulfamonomethoxine-d4, is added to correct for analytical variability.

  • Extraction: 10 mL of acetonitrile is added, and the sample is vortexed and shaken vigorously.

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 10,000 rpm) to separate the liquid and solid phases.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in the initial mobile phase for analysis.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance data from validation studies of LC-MS/MS methods for sulfamonomethoxine analysis. This data is crucial for the "top-down" estimation of measurement uncertainty.

Table 1: Method Performance Characteristics for Sulfamonomethoxine Analysis

ParameterMethod A (SPE - Milk)Method B (LLE - Tissue)
Linearity (r²) > 0.99> 0.99
Recovery (%) ≥ 93%63.5 - 91.7%
Repeatability (RSDr %) ≤ 5.0%5.1 - 8.8%
Intermediate Precision (RSDip %) Not Reported6.3 - 10.1%
Limit of Quantification (LOQ) 5 ng/mL10 µg/kg

Data synthesized from multiple sources.

Table 2: Example Uncertainty Budget for Sulfamonomethoxine Analysis (Bottom-Up Approach)

This table illustrates the principal sources of uncertainty and their potential contributions to the combined uncertainty. The values are representative and would be determined experimentally in a formal validation.

Uncertainty SourceType of EvaluationRelative Standard Uncertainty (u_rel)
Repeatability Type A0.05 (from pooled RSD of replicates)
Intermediate Precision Type A0.08 (from long-term control samples)
Method and Laboratory Bias Type B0.06 (from recovery studies and CRMs)
Purity of Reference Standard Type B0.01 (from certificate of analysis)
Volumetric Equipment Type B0.005 (from calibration certificates)
Calibration Curve Type A0.03 (from regression statistics)
Combined Relative Uncertainty (u_c,rel) -0.11 (calculated as the square root of the sum of squares)
Expanded Uncertainty (U_rel) (k=2) -0.22 or 22%

This is a representative table; actual values will vary based on the specific method and laboratory conditions.

Visualizing the Process: Workflows and Relationships

To further elucidate the analytical process and the components of uncertainty, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Milk/Tissue) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Uncertainty_Calc Uncertainty Calculation Quantification->Uncertainty_Calc Result Final Result & Uncertainty Uncertainty_Calc->Result

Figure 1. Experimental workflow for sulfamonomethoxine residue analysis.

Uncertainty_Sources cluster_sources Sources of Uncertainty Result Measurement Result (Sulfamonomethoxine Concentration) Sampling Sampling Sampling->Result Sample_Prep Sample Preparation (e.g., extraction recovery) Sample_Prep->Result Calibration Calibration (e.g., standard purity, curve fitting) Calibration->Result Instrumentation Instrumentation (e.g., MS/MS response variability) Instrumentation->Result Analyst Analyst (e.g., pipetting, timing) Analyst->Result Environmental Environmental Factors (e.g., temperature) Environmental->Result

Figure 2. Cause-and-effect diagram of uncertainty sources.

Conclusion

The accurate determination of sulfamonomethoxine residues, complete with a robust estimation of measurement uncertainty, is critical for ensuring food safety and regulatory compliance. Both the "top-down" and "bottom-up" approaches provide valid frameworks for this estimation, with the choice often depending on the availability of comprehensive method validation data and the desired level of detail in the uncertainty budget. As demonstrated, the major contributors to uncertainty often arise from the sample preparation and extraction steps. By carefully controlling these variables and meticulously documenting all potential sources of uncertainty, laboratories can report results with a high degree of confidence, thereby safeguarding public health and facilitating international trade.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Sulfonamide Cleanup in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable cleanup of sulfonamides from complex matrices is a critical step in ensuring accurate analytical results. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with a variety of cartridges available, each offering distinct advantages in terms of selectivity, recovery, and purity of the final extract. This guide provides an objective comparison of the performance of different SPE cartridges for sulfonamide cleanup, supported by experimental data and detailed protocols to aid in the selection of the most appropriate product for your analytical needs.

Performance Comparison of SPE Cartridges

The selection of an SPE cartridge is paramount and is largely dependent on the physicochemical properties of the sulfonamides of interest and the nature of the sample matrix. The following tables summarize the performance of commonly used SPE cartridges—Reversed-Phase (C18), Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X), and Mixed-Mode Cation Exchange (e.g., Oasis MCX, SampliQ SCX)—for the extraction of various sulfonamides from different matrices.

Table 1: Performance Comparison in Animal Tissue
SPE CartridgeSulfonamideMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
C18 Multiple SulfonamidesSwine, Chicken, Beef Muscle & Liver>70<13.7[1]
Cation Exchange Eight SulfonamidesSwine Muscle & LiverNot specified6.6 - 13.3[2]
Oasis MCX Multiple SulfonamidesAnimal TissuesNot specifiedNot specified[3]
Cation Exchange Reversed Phase 12 SulfonamidesBovine, Porcine, Chicken Muscle, Liver & Kidney90.1 - 115.1<10.0[4]
Oasis PRiME HLB 17 SulfonamidesPorcine TissuesUp to 97.0 (in muscle)Not specified[5]
Table 2: Performance Comparison in Milk
SPE CartridgeSulfonamideAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (ng/mL)Reference
SampliQ SCX Nine Sulfonamides73 - 99<100.2 - 2.0
Table 3: Performance Comparison in Environmental Water
SPE CartridgeSulfonamideAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (ng/L)Reference
Poly-Sery HLB 17 Sulfonamides79 - 1180.3 - 14.50.01 - 0.05
CNWBOND LC-C18 17 SulfonamidesLow (0.47 - 14)Not specifiedNot specified
Poly-Sery MAX 17 SulfonamidesLow (6.0 - 49)Not specifiedNot specified
Poly-Sery MCX 17 SulfonamidesVery Low (0.78 - 2.5)Not specifiedNot specified

Experimental Workflow and Methodologies

The general workflow for sulfonamide cleanup using SPE cartridges involves a series of steps from sample preparation to the final analysis. The specific conditions for each step can be optimized based on the chosen cartridge and the sample matrix.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization Homogenization/ Extraction Centrifugation Centrifugation Homogenization->Centrifugation Dilution Dilution/ pH Adjustment Centrifugation->Dilution Conditioning 1. Conditioning Dilution->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1. A generalized experimental workflow for sulfonamide cleanup using SPE cartridges.

Experimental Protocols

Below are detailed methodologies for sulfonamide cleanup using different types of SPE cartridges, compiled from various studies.

1. Reversed-Phase (C18) SPE Protocol for Animal Tissues

  • Sample Preparation:

    • Extract sulfonamide residues from animal tissues using acetonitrile.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge.

    • Loading: Load the acetonitrile extract onto the cartridge.

    • Washing: Wash the cartridge to remove interferences.

    • Elution: Elute the sulfonamides with an appropriate solvent.

  • Post-Cleanup:

    • The eluted derivatives are further purified using a silica gel SPE.

    • Analyze by HPLC with UV detection.

2. Polymeric Reversed-Phase (Oasis HLB) Protocol

Oasis HLB is a hydrophilic-lipophilic balanced polymer that is water-wettable, which can simplify the SPE protocol by eliminating the conditioning and equilibration steps.

  • Simplified 3-Step Protocol:

    • Loading: Directly load the aqueous sample onto the cartridge.

    • Washing: Wash with a solution (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the sulfonamides with methanol.

  • Standard 5-Step Protocol:

    • Conditioning: Condition the cartridge with methanol.

    • Equilibration: Equilibrate the cartridge with water.

    • Loading: Load the pre-treated sample.

    • Washing: Wash with a low percentage of organic solvent to remove interferences.

    • Elution: Elute the analytes with a higher percentage of organic solvent.

3. Mixed-Mode Cation Exchange (Oasis MCX / SampliQ SCX) Protocol for Animal Tissues and Milk

Mixed-mode sorbents utilize both reversed-phase and ion-exchange mechanisms for enhanced selectivity.

  • Sample Preparation (Animal Tissue):

    • Homogenize the tissue sample in acetonitrile.

    • Defat the sample with n-hexane.

  • Sample Preparation (Milk):

    • Pre-treat the milk sample.

  • SPE Cleanup:

    • Conditioning and Equilibration: Condition the SCX or MCX cartridge as per the manufacturer's instructions.

    • Loading: Load the prepared sample extract. The flow rate should not exceed 1.5 mL/min.

    • Washing: Perform wash steps to remove neutral and acidic interferences. For MCX, this may involve a wash with an acidic solution followed by an organic solvent like methanol.

    • Elution: Elute the sulfonamides using a basic organic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge and disrupt the reversed-phase interaction.

  • Post-Cleanup:

    • Dry the eluate under nitrogen.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Logical Relationships in SPE Sorbent Selection

The choice of SPE sorbent is a critical decision in method development. The following diagram illustrates the logical considerations for selecting a reversed-phase or mixed-mode SPE cartridge based on the properties of the sulfonamides and the desired cleanup strategy.

Sorbent_Selection cluster_options SPE Sorbent Options cluster_rp_strategy Reversed-Phase Strategy cluster_mm_strategy Mixed-Mode Strategy Analyte_Properties Analyte Properties: Sulfonamides (Amphoteric) Reversed_Phase Reversed-Phase (e.g., C18, Oasis HLB) Retains based on hydrophobicity Analyte_Properties->Reversed_Phase General purpose, good for neutral form Mixed_Mode_CX Mixed-Mode Cation Exchange (e.g., Oasis MCX) Retains basic/neutral compounds via hydrophobicity and cation exchange Analyte_Properties->Mixed_Mode_CX pH adjusted to protonate amine group (cationic) Cleanup_Goal Cleanup Goal: High Recovery & Purity Cleanup_Goal->Reversed_Phase Cleanup_Goal->Mixed_Mode_CX Higher selectivity RP_Load Load at neutral pH Reversed_Phase->RP_Load MM_Load Load at acidic pH (analyte is charged) Mixed_Mode_CX->MM_Load RP_Wash Wash with aqueous solution RP_Load->RP_Wash RP_Elute Elute with organic solvent RP_Wash->RP_Elute MM_Wash_1 Wash with acidic organic solvent (removes hydrophobic neutrals) MM_Load->MM_Wash_1 MM_Wash_2 Wash with neutral organic solvent (removes other neutrals) MM_Wash_1->MM_Wash_2 MM_Elute Elute with basic organic solvent (neutralizes analyte) MM_Wash_2->MM_Elute

Figure 2. Decision tree for selecting an SPE sorbent for sulfonamide cleanup.

Conclusion

The choice of an SPE cartridge for sulfonamide cleanup is a multi-faceted decision that requires careful consideration of the specific analytical challenge.

  • Reversed-phase cartridges, such as C18 and polymeric phases like Oasis HLB and Strata-X, offer a robust and widely applicable solution, particularly for cleaner matrices. The water-wettable nature of polymeric sorbents can offer simplified protocols and improved reproducibility.

  • Mixed-mode cation exchange cartridges, like Oasis MCX and SampliQ SCX, provide superior selectivity and cleanup for complex matrices such as animal tissues and milk by employing a dual retention mechanism. This allows for more rigorous washing steps, leading to cleaner extracts and reduced matrix effects in the final analysis.

By leveraging the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to optimize their sulfonamide cleanup workflow, ultimately leading to more accurate and reliable analytical outcomes.

References

Safety Operating Guide

Proper Disposal of Sulfamonomethoxine-13C6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Sulfamonomethoxine-13C6 is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this isotopically labeled sulfonamide antibiotic. The following protocols are based on standard safety data sheets for Sulfamonomethoxine, as the carbon-13 isotope does not alter its chemical hazards.

Immediate Safety and Handling Precautions

Prior to disposal, it is essential to adhere to proper handling procedures to minimize exposure risks. Sulfamonomethoxine is classified with several hazards that necessitate careful management.

Key Hazards:

  • Causes skin irritation.[1][2]

  • May cause an allergic skin reaction.[1][3]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Hazard Data Summary

For quick reference, the following table summarizes the key hazard classifications for Sulfamonomethoxine.

Hazard ClassificationGHS CategorySignal WordHazard Statement(s)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Sensitization, SkinCategory 1WarningH317: May cause an allergic skin reaction
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3WarningH335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved waste disposal plant. Do not dispose of this chemical into drains or the environment.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Handling Spills:

    • In the event of a spill, evacuate personnel from the immediate area.

    • For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.

    • For solid spills, carefully sweep or scoop the material to avoid dust formation.

    • Decontaminate the spill area and equipment by scrubbing with alcohol.

    • Collect all cleanup materials into the designated waste container.

  • Container Management:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

    • Keep the container tightly closed when not in use.

  • Final Disposal:

    • Arrange for the collection of the waste container by a licensed and approved hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for Sulfamonomethoxine.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid spill Spill Residue waste_type->spill Spill collect_solid Place in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in a Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid absorb_spill Absorb with Inert Material (e.g., diatomite) spill->absorb_spill storage Store Waste Container Securely in a Designated Area collect_solid->storage collect_liquid->storage decontaminate Decontaminate Spill Area with Alcohol absorb_spill->decontaminate collect_spill_waste Collect Contaminated Materials in Hazardous Waste Container decontaminate->collect_spill_waste collect_spill_waste->storage disposal Arrange for Pickup by an Approved Waste Disposal Company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Key Compound Information:

IdentifierValue
Compound Name Sulfamonomethoxine-13C6
CAS Number 1220-83-3 (for unlabeled)
Molecular Formula C₅¹³C₆H₁₂N₄O₃S
Appearance White to off-white crystalline powder[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical splash goggles are required.[2]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect for perforations before use and change frequently.[2][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[2] For tasks with a higher risk of splashes, a disposable chemical-resistant gown is recommended.
Respiratory Protection Fume Hood/RespiratorAll handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator is recommended.
Operational Plan: Step-by-Step Handling

Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is in proper working order.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat and fasten all buttons.

  • Wear chemical splash goggles.

  • Don the appropriate chemical-resistant gloves.

3. Handling and Weighing the Compound:

  • Conduct all manipulations of solid this compound within a fume hood to prevent inhalation of dust.

  • Use a dedicated spatula for transferring the solid.

  • Weigh the compound on weighing paper or in a tared container.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Properly dispose of all waste as per the disposal plan.

  • Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Skin Contact Take off contaminated clothing immediately. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Establish separate, clearly labeled waste containers for:

    • Solid this compound waste.

    • Contaminated sharps (e.g., needles, pipette tips).

    • Contaminated labware (e.g., vials, tubes).

    • Contaminated PPE (gloves, disposable lab coats).

2. Waste Containers:

  • Use chemically resistant, leak-proof containers for all waste streams.

  • Ensure all containers are tightly sealed when not in use and before disposal.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

4. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Visual Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

A Preparation & Area Inspection B Don PPE A->B C Handling & Weighing (in Fume Hood) B->C D Experimentation C->D E Decontamination D->E F Waste Disposal E->F G Doff PPE F->G H Hand Washing G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.